molecular formula C8H6BrNOS B592072 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione CAS No. 1056267-89-0

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Cat. No.: B592072
CAS No.: 1056267-89-0
M. Wt: 244.106
InChI Key: CLMXSMDKMRNUCK-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione ( 1056267-89-0 ) is a high-purity, research-grade chemical with the molecular formula C8H6BrNOS and a molecular weight of 244.11 g/mol. This benzoxazine-thione derivative is offered with a typical purity of 99% and is supplied as a solid. As a specialized heterocyclic building block, this compound is primarily used in pharmaceutical research and development for the synthesis of more complex molecules. Its structure, which incorporates both benzoxazine and thione functional groups, makes it a valuable scaffold in medicinal chemistry for constructing potential enzyme inhibitors and probing structure-activity relationships. The bromine substituent at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to create diverse chemical libraries. The compound must be stored in a cool, dry place and is packaged for stability. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. This product is strictly for laboratory applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4H-1,4-benzoxazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXSMDKMRNUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Profile of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one , a critical heterocyclic scaffold in medicinal chemistry. The content is structured to support decision-making in synthetic planning, solid-state characterization, and lead optimization.

CAS Registry Number: 24036-52-0 Molecular Formula: C₈H₆BrNO₂ Molecular Weight: 228.04 g/mol [1][2][3][4]

Executive Summary

6-Bromo-2H-1,4-benzoxazin-3(4H)-one represents a "privileged structure" in drug discovery, combining the pharmacokinetic stability of the benzoxazinone core with the synthetic versatility of an aryl bromide. It is widely utilized as a precursor for 5-HT6 antagonists, renin inhibitors, and anti-inflammatory agents. Its utility stems from its dual-functional nature: the lactam moiety provides hydrogen-bonding capability (donor/acceptor), while the C6-bromine serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification of chemical space.

Molecular Identity & Structural Analysis

Conformational Dynamics

Unlike planar aromatic systems, the 1,4-benzoxazine-3-one ring adopts a slight envelope conformation in the solid state. This puckering, primarily at the O1 and C2 positions, relieves torsional strain but allows the molecule to maintain significant aromatic character.

  • Electronic Distribution: The lactam nitrogen (N4) donates electron density into the carbonyl (C3), reducing the electrophilicity of the carbonyl carbon compared to ketones.

  • Substituent Effects: The bromine atom at position 6 exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N4-proton compared to the unsubstituted parent scaffold.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values to guide handling and formulation.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to tan; color deepens upon oxidation.
Melting Point 220 – 225 °CHigh MP indicates strong intermolecular H-bonding (N-H···O=C) in the crystal lattice.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic core limits aqueous solubility; requires co-solvents for biological assays.
Solubility (Organic) DMSO, DMF, hot MeOHExcellent solubility in polar aprotic solvents; moderate in chlorinated solvents.
LogP (Oct/Wat) 1.6 – 1.9 (Predicted)Optimal lipophilicity for CNS penetration; falls within "Rule of 5" compliant space.
pKa (Lactam NH) ~10.5 (Estimated)Weakly acidic. Deprotonation requires mild-to-strong bases (e.g., K₂CO₃, NaH).
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., GPCR backbones).
H-Bond Acceptors 2 (C=O, O-ether)The ether oxygen is weakly basic; the carbonyl oxygen is the primary acceptor.

Synthetic Accessibility & Purity Protocols

Primary Synthetic Route

The most robust synthesis proceeds via the cyclization of 2-amino-4-bromophenol . This route avoids the formation of regioisomers common in nitration-reduction sequences.

Step-by-Step Protocol:

  • Acylation: 2-Amino-4-bromophenol is treated with chloroacetyl chloride in a biphasic system (EtOAc/aq. NaHCO₃) or in DCM with TEA at 0°C. This selectively acylates the more nucleophilic amine to form the N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • Cyclization: The intermediate is subjected to base-mediated ring closure (K₂CO₃ in refluxing acetone or DMF at 80°C). The phenoxide displaces the alkyl chloride to close the 1,4-oxazine ring.

  • Purification: The product precipitates upon cooling or addition of water. Recrystallization from Ethanol/Water (9:1) yields high-purity crystals (>98%).[4]

Impurity Profile
  • Oxidative Degradation: Prolonged exposure to air/light can lead to the formation of the 1,4-benzoxazin-2,3-dione derivative (via oxidation of the methylene group).

  • Hydrolysis: The lactam ring is stable to neutral hydrolysis but will open under strong alkaline conditions at elevated temperatures.

Reactivity & Functionalization Map

The strategic value of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one lies in its orthogonal reactivity handles.

Visualizing the Reactivity Landscape

The following diagram illustrates the three primary vectors for chemical modification.

ReactivityMap Core 6-Bromo-2H-1,4- benzoxazin-3(4H)-one Suzuki C6-Aryl Derivatives (Biaryl Scaffolds) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Coupling Alkylation N4-Alkyl/Acyl Derivatives (Solubility/Potency Tuning) Core->Alkylation NaH, R-X SN2 Substitution Aldol C2-Benzylidene Derivatives (Michael Acceptors) Core->Aldol Ar-CHO, Base Knoevenagel Condensation

Caption: Orthogonal functionalization pathways. Red: Cross-coupling at C6. Green: N-alkylation at N4. Yellow: C2-methylene activation.

Detailed Reactivity Logic
  • C6-Bromine (Cross-Coupling):

    • Mechanism: The aryl bromide undergoes oxidative addition with Pd(0). The electron-rich nature of the benzoxazine ring (due to the oxygen and nitrogen donors) facilitates this step compared to electron-deficient aryl bromides.

    • Application: Used to install biaryl systems common in 5-HT6 and D2 receptor antagonists.

    • Protocol Note: Use anhydrous conditions. Bases like K₃PO₄ often outperform carbonates in these couplings.

  • N4-Lactam (Alkylation):

    • Acidity: The proton is sufficiently acidic (pKa ~10.5) to be removed by K₂CO₃ in DMF.

    • Selectivity: Alkylation occurs exclusively on the Nitrogen. O-alkylation (imidate formation) is rare unless using "hard" electrophiles (e.g., Meerwein's salt).

    • Application: Tuning lipophilicity and membrane permeability.

  • C2-Methylene (Condensation):

    • Acidity: The protons at C2 are activated by the adjacent carbonyl.

    • Reaction: Condensation with aromatic aldehydes yields benzylidene derivatives. These are often explored as Michael acceptors in covalent inhibitor design.

Spectral Characterization Guide

Use these reference values to validate synthesis products.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 10.8 ppm (s, 1H)N-H (Lactam proton, exchangeable with D₂O)
δ 4.60 ppm (s, 2H)-O-CH₂-C=O (Singlet characteristic of the benzoxazinone ring)
δ 6.9 – 7.2 ppm (m, 3H)Ar-H (ABX system; shifts vary by substitution)
IR (ATR) 1680 – 1695 cm⁻¹C=O Stretch (Amide I band)
3100 – 3200 cm⁻¹N-H Stretch (Broad, indicating H-bonding)
1280 cm⁻¹C-O-C Ether asymmetric stretch
MS (ESI) m/z 228/230 [M+H]⁺Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br)

Safety & Handling (EHS)

  • GHS Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may attack the ether linkage or the methylene group.

References

  • Sigma-Aldrich. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Specification & MSDS. Link

  • PubChem. Compound Summary: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CID 16218142).[3][4] National Library of Medicine. Link

  • ChemicalBook. CAS 24036-52-0 Properties and Synthesis. Link

  • Zhao, T.-T., et al. (2024).[6] FeBr3-Mediated Bromination/Cyclization of Olefinic Amides. Synthesis, 56, 2993-3000.[6] (Contextual synthesis of benzoxazine cores). Link

  • Fu, Y., et al. (2011).[7] Synthesis and crystal structure of N-dichloroacetyl benzoxazine derivatives. (Provides structural data on the benzoxazine ring conformation). Cited via NIH PMC. Link

Sources

A Guide to the Spectroscopic Analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. In the dynamic field of medicinal chemistry and drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular architecture and confirming the identity of synthesized compounds.

While direct experimental spectra for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione are not widely available in published literature, this guide employs a robust, scientifically-grounded predictive and comparative methodology. By analyzing the known spectroscopic data of its oxygen analogue, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, and applying established principles of spectroscopic shifts associated with the thionation of a carbonyl group, we can confidently anticipate the spectral features of the target thione. This approach not only provides a valuable framework for the characterization of this specific molecule but also serves as a practical guide for researchers working with novel or less-documented heterocyclic compounds.

Molecular Structure and Key Features

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione possesses a core heterocyclic structure with a bromine substituent on the benzene ring. The presence of the thiocarbonyl group (C=S) in place of the more common carbonyl group (C=O) is the defining feature that significantly influences its spectroscopic properties.

Figure 1. Molecular Structure of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

¹H NMR Spectroscopy: A Shift in the Aromatic and Methylene Landscape

The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule. The conversion of the carbonyl to a thiocarbonyl group is expected to induce noticeable shifts in the neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale for Prediction
NH~11.0 - 12.0broad singlet-The thiocarbonyl group is more electron-withdrawing than the carbonyl, leading to a deshielding of the adjacent NH proton and a downfield shift.
Ar-H (H5)~7.3 - 7.5d~2.0 HzThe proton ortho to the bromine is expected to be a doublet due to coupling with the meta proton.
Ar-H (H7)~7.1 - 7.3dd~8.5, 2.0 HzThis proton will be a doublet of doublets due to coupling with both ortho and meta protons.
Ar-H (H8)~6.9 - 7.1d~8.5 HzThe proton ortho to the oxygen will appear as a doublet.
CH₂~4.7 - 4.9s-The methylene protons adjacent to the oxygen are expected to be a singlet and will experience a slight downfield shift compared to the oxygen analogue due to the electronic effects of the thione group.

¹³C NMR Spectroscopy: The Thiocarbonyl Signature

The ¹³C NMR spectrum is particularly informative for identifying the presence of the thiocarbonyl group, which resonates at a significantly downfield chemical shift compared to a carbonyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C=S~190 - 210The thiocarbonyl carbon is significantly deshielded and appears at a much lower field than a typical amide carbonyl carbon (~160-170 ppm). This is a key diagnostic peak.
Ar-C (C4a)~145 - 147Aromatic carbon attached to oxygen.
Ar-C (C8a)~130 - 132Aromatic carbon attached to nitrogen.
Ar-C (C7)~125 - 127Aromatic CH.
Ar-C (C5)~123 - 125Aromatic CH.
Ar-C (C8)~117 - 119Aromatic CH.
Ar-C (C6)~115 - 117Aromatic carbon attached to bromine.
CH₂~65 - 68The methylene carbon adjacent to the oxygen.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups. The most significant change expected in the IR spectrum upon thionation is the disappearance of the strong C=O stretching vibration and the appearance of a C=S stretching vibration.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Functional GroupPredicted Absorption (cm⁻¹)IntensityRationale for Prediction
N-H stretch~3200 - 3300MediumTypical for a secondary amine/amide.
C-H stretch (aromatic)~3000 - 3100MediumCharacteristic of C-H bonds in an aromatic ring.
C-H stretch (aliphatic)~2850 - 2950MediumCorresponding to the methylene group.
C=S stretch~1200 - 1300StrongThe C=S bond is weaker and has a lower stretching frequency than a C=O bond. This peak is a key indicator of successful thionation. The C=O stretch at ~1680 cm⁻¹ in the precursor will be absent.
C-N stretch~1350 - 1450Medium-StrongAmide-like C-N stretching.
C-O stretch~1200 - 1250StrongEther linkage in the benzoxazine ring.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Predicted Mass Spectrometry Data:

The molecular weight of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is 244.11 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

M [M]⁺˙ m/z = 244/246 F1 [M - CH₂S]⁺˙ m/z = 198/200 M->F1 - CH₂S F2 [M - Br]⁺ m/z = 165 M->F2 - Br F3 [C₆H₄O]⁺˙ m/z = 92 F1->F3 - BrCN

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

  • [M]⁺˙ (m/z 244/246): The molecular ion peaks showing the characteristic bromine isotope pattern.

  • [M - CH₂S]⁺˙ (m/z 198/200): Loss of a thioformaldehyde radical.

  • [M - Br]⁺ (m/z 165): Loss of a bromine radical.

  • [C₆H₄O]⁺˙ (m/z 92): A fragment corresponding to a benzofuran-like cation.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. By leveraging the known data of its oxygen precursor and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and development of novel benzoxazine-based compounds. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide, however, equips researchers with a strong foundational understanding of what to expect in their analytical data, thereby streamlining the process of discovery and innovation.

References

  • PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. This textbook provides a foundational understanding of NMR, IR, and MS techniques. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A comprehensive resource for the theory and application of spectroscopic methods in organic chemistry. [Link]

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its chemical properties, synthesis, applications, and safety considerations.

Introduction and Significance

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the benzoxazine ring system, is a privileged scaffold found in numerous biologically active molecules. The primary importance of this specific thione lies in its role as a crucial precursor for the synthesis of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC).[1] The sGC pathway is a key signaling cascade in various physiological processes, and its modulation has therapeutic potential in cardiovascular and other diseases. Understanding the chemistry and handling of this intermediate is therefore essential for the development of novel therapeutics targeting this pathway.

Chemical and Physical Data

The fundamental chemical and physical properties of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione are summarized in the table below. It is important to note that while the properties of its oxygen analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, are well-documented, specific experimental data for the thione is less prevalent. The data presented here is based on available information and calculated values.

PropertyValueSource
CAS Number 1056267-89-0[1]
Molecular Formula C₈H₆BrNOSInferred from structure
Molecular Weight 244.11 g/mol Inferred from formula
Appearance Likely a solidGeneral property of similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide.General property of similar compounds
Melting Point Not publicly available.

Synthesis Protocol: Thionation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

The most logical and established method for the synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is through the thionation of its corresponding lactam (the "one" derivative), 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This transformation is typically achieved using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

Rationale for Reagent Selection

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is often the preferred thionating agent over phosphorus pentasulfide. The choice is dictated by its generally milder reaction conditions, better solubility in organic solvents, and often higher yields with fewer side products. The reaction mechanism involves the exchange of the carbonyl oxygen with a sulfur atom.

Experimental Workflow

The following is a detailed, step-by-step methodology for the synthesis.

Starting Material: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)

Reagent: Lawesson's Reagent

Solvent: Anhydrous Toluene or Dioxane

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous toluene.

  • Addition of Thionating Agent: To the stirred solution, add Lawesson's Reagent (0.5 to 0.6 equivalents). The stoichiometry is critical; an excess can lead to side reactions, while too little will result in incomplete conversion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Starting Material in Anhydrous Toluene Reagent Add Lawesson's Reagent Start->Reagent Reflux Reflux at 110°C Reagent->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Synthesis workflow for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Application in Drug Development: Synthesis of NS-2028

The primary and most significant application of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is its use as a key intermediate in the multi-step synthesis of NS-2028 (4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one). NS-2028 is a well-characterized, potent, and irreversible inhibitor of soluble guanylyl cyclase (sGC).[1]

The Role of the Thione Intermediate

The thione functionality is introduced to facilitate the subsequent cyclization reaction that forms the oxadiazole ring of NS-2028. The sulfur atom in the thiolactam is more nucleophilic than the oxygen in the corresponding lactam, which is a key aspect of its reactivity in the subsequent synthetic steps.

Synthetic Pathway to NS-2028

The general synthetic pathway from the thione to NS-2028 involves the reaction of the thione with a suitable reagent to construct the oxadiazolone ring. This typically involves a reaction with a source of the N-C=O fragment.

NS2028_Synthesis Thione 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione Intermediate Reactive Intermediate Thione->Intermediate Reaction with N-C=O source NS2028 NS-2028 Intermediate->NS2028 Cyclization

Caption: Synthetic pathway from the thione intermediate to NS-2028.

Spectral Data Summary

Specific, publicly available spectral data for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is limited. However, based on its structure, the following characteristic spectroscopic features can be anticipated:

SpectroscopyExpected Features
¹H NMR Aromatic protons on the benzene ring, a singlet for the CH₂ group of the oxazine ring, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the aromatic carbons, the CH₂ carbon, and a characteristic downfield shift for the C=S carbon.
IR Absence of a strong C=O stretch (typically around 1680 cm⁻¹) and the appearance of a C=S stretching vibration. N-H stretching will also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 244.11, with a characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

Hazard Identification
  • Precursor Hazards (6-Bromo-2H-1,4-benzoxazin-3(4H)-one): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.

  • General Thiolactam Hazards: Thiolactams should be handled with care as they can be irritants and potentially toxic. Upon decomposition, they can release toxic gases such as sulfur oxides and nitrogen oxides.

Recommended Precautions
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a valuable chemical intermediate, primarily for its role in the synthesis of the sGC inhibitor NS-2028. While specific experimental data for this compound is not extensively published, its synthesis can be reliably achieved through the thionation of its lactam precursor. Researchers and scientists working with this compound should adhere to strict safety protocols, drawing upon the known hazards of its precursor and the general class of thiolactams. Further research into the properties and reactivity of this molecule could open up new avenues for the development of other novel therapeutic agents.

References

  • Pharmaffiliates. 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. [Link]

Sources

Biological Activity of Benzoxazine and Benzothiazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological divergence between two structurally related yet functionally distinct scaffolds: 1,4-benzothiazin-3-ones (BTZs) and 1,4-benzoxazines . While sharing a bicyclic heteroarene core, their therapeutic applications differ radically. BTZs have emerged as a breakthrough class of anti-tubercular agents acting via a suicide-inhibition mechanism against the essential enzyme DprE1. Conversely, benzoxazine derivatives function as versatile pharmacophores in oncology, particularly as dual PI3K/mTOR inhibitors and Mcl-1 antagonists. This guide provides mechanistic insights, Structure-Activity Relationship (SAR) data, and validated experimental protocols for their evaluation.

Section 1: Chemical Architecture & Mechanistic Divergence

The substitution of a sulfur atom (benzothiazine) for an oxygen atom (benzoxazine) fundamentally alters the electronic properties and lipophilicity of the scaffold, dictating their biological targets.

Benzothiazinones (BTZs): The "Warhead" Mechanism

BTZs, exemplified by the clinical candidates BTZ043 and PBTZ169 (Macozinone) , are prodrugs. Their activity is strictly dependent on a nitro-group at the C-8 position.

  • Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3]

  • Mechanism: The nitro group is reduced to a nitroso intermediate by the FAD cofactor of DprE1.[2] This nitroso species subsequently forms a covalent semimercaptal bond with the active site cysteine residue (Cys387 in M. tuberculosis), irreversibly inactivating the enzyme.[4]

  • Consequence: Inhibition of DprE1 blocks the conversion of DPR to DPA (decaprenylphosphoryl-D-arabinose), halting the synthesis of arabinogalactan, a critical cell wall polymer.

Benzoxazines: The Kinase Scaffold

Benzoxazine derivatives, particularly 1,4-benzoxazin-3-ones , lack the specific "bioactivation" requirement of BTZs and instead rely on non-covalent interactions (hydrogen bonding, hydrophobic packing) to inhibit kinases.

  • Targets: PI3K (Phosphoinositide 3-kinase), mTOR, and Mcl-1 (Myeloid cell leukemia-1).

  • Mechanism: These molecules often mimic the ATP purine ring, occupying the ATP-binding pocket of kinases or the BH3-binding groove of anti-apoptotic proteins like Mcl-1.

Section 2: Benzothiazinones in Tuberculosis (The DprE1 Axis)

The efficacy of BTZs is a textbook example of covalent suicide inhibition . The specificity is driven by the unique redox environment within the DprE1 active site.

Mechanism of Action Diagram

The following diagram illustrates the critical pathway of DprE1 inhibition by BTZ derivatives.

DprE1_Inhibition DPR DPR (Substrate) DPX DPX (Intermediate) DPR->DPX Oxidation DprE1_Ox DprE1 (Oxidized) FAD DprE1_Red DprE1 (Reduced) FADH2 DprE1_Ox->DprE1_Red Accepts 2H DprE1_Red->DprE1_Ox Recycles (O2 -> H2O2) BTZ_Nitroso BTZ-NO (Reactive Species) DprE1_Red->BTZ_Nitroso Electron Transfer DPA DPA (Product) DPX->DPA DprE2 (Reductase) BTZ_Nitro BTZ-NO2 (Prodrug) BTZ_Nitro->BTZ_Nitroso Reduced by DprE1-FADH2 Adduct Cys387-BTZ Adduct (Irreversible Inhibition) BTZ_Nitroso->Adduct Covalent Attack on Cys387

Figure 1: Mechanism of DprE1 inhibition.[2] The enzyme's reduced FAD cofactor reduces the BTZ nitro group to a nitroso species, which then crosslinks Cys387, preventing cell wall biosynthesis.

Key Clinical Compounds
CompoundStatusKey FeatureSAR Insight
BTZ043 Phase IIFirst-in-classTrifluoromethyl group at C-2 enhances lipophilicity and potency.
PBTZ169 Phase II"Macozinone"Piperazine addition improves solubility; lacks chiral centers (easier synthesis).

Section 3: Experimental Protocols

Protocol A: DprE1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of a benzothiazinone derivative against recombinant M. tuberculosis DprE1.

Reagents:

  • Recombinant DprE1 (purified from E. coli or M. smegmatis).

  • Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR). Note: FPR is a soluble surrogate often used to avoid handling amphiphilic DPR.

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO (final concentration <2%).

  • Master Mix: Prepare 50 mM MOPS buffer (pH 7.5) containing 100 µM DCPIP and 50 µM FPR.

  • Enzyme Activation: Add DprE1 (final conc. 200 nM) to the reaction plate.

  • Incubation: Add test compound and incubate for 10 minutes at 30°C. Critical Step: This pre-incubation allows the time-dependent covalent bond formation.

  • Initiation: Start reaction by adding the master mix.

  • Readout: Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) over 30 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.
    
Protocol B: Synthesis of 1,4-Benzoxazin-3-one Scaffold

Objective: General synthesis for 1,4-benzoxazin-3-one derivatives suitable for kinase inhibition studies.

Reaction Scheme:

  • Reactants: 2-Aminophenol (1.0 eq) + Chloroacetyl chloride (1.1 eq).

  • Solvent/Base: Acetone / Potassium Carbonate (

    
    ).
    
  • Procedure:

    • Dissolve 2-aminophenol in dry acetone at 0°C.

    • Add

      
       (anhydrous).
      
    • Add chloroacetyl chloride dropwise over 30 mins to control exotherm.

    • Reflux for 4–6 hours.

    • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Singlet at ~4.6 ppm for 
    
    
    
    ).

Section 4: Benzoxazines in Oncology (SAR & Targets)

Unlike the "magic bullet" nature of BTZs in TB, benzoxazines in oncology require precise scaffold decoration to achieve selectivity.

PI3K/mTOR Dual Inhibition

Derivatives substituted at the C-6 or C-7 position with morpholine or urea moieties often exhibit high affinity for the ATP-binding cleft of PI3K.

  • SAR Rule: A hydrogen bond donor at N-4 (lactam nitrogen) is often critical for hinge region binding in the kinase domain.

  • Data Point: 1,4-benzoxazine derivatives have shown IC50 values in the low nanomolar range (10–50 nM) against PI3K

    
     in HCT116 cell lines.
    
Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing benzoxazine derivatives for anticancer activity.

Benzoxazine_SAR cluster_mod Structural Modifications Core 1,4-Benzoxazin-3-one Core Scaffold N4 N-4 Alkylation (Solubility/PK) Core->N4 C2 C-2 Substitution (Stereochemistry/Potency) Core->C2 C6_7 C-6/C-7 Arylation (Target Selectivity) Core->C6_7 Screening Phenotypic Screening (MTT Assay / Cell Lines) N4->Screening C2->Screening C6_7->Screening Target_Val Kinase Panel (PI3K / mTOR / EGFR) Screening->Target_Val Hit Confirmation Target_Val->Core Iterative Design Lead Lead Candidate Target_Val->Lead IC50 < 100 nM

Figure 2: Optimization workflow for benzoxazine derivatives. C-6/C-7 modifications are the primary drivers for kinase selectivity, while N-4 modifications modulate pharmacokinetic properties.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[4][6] Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(29), 11354-11359. Link

  • Nearmedic Plus. (2021).[7] "Macozinone (PBTZ169) Clinical Development Status." New TB Drugs Working Group. Link

  • Ramu, N., et al. (2024). "Synthesis, characterization and biological evaluation of 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones as anticancer agents." Indian Journal of Heterocyclic Chemistry. Link

  • BenchChem. (2025).[3][8] "Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10." Link

Sources

Technical Guide: Synthetic Architectures for 2H-1,4-Benzoxazin-3(4H)-ones

[1][2]

Executive Summary & Strategic Importance

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in agonists for dopamine D2 receptors, inhibitors of hydroxysteroid dehydrogenases, and antifungal agents (e.g., Blepharin). For the process chemist, the synthesis of this bicycle is not merely about ring closure; it is a study in regiochemical control. The challenge lies in managing the competing nucleophilicity of the phenylic oxygen and the aniline nitrogen.

This guide moves beyond textbook definitions to provide a causality-driven analysis of the three most robust synthetic pathways: The Classical Condensation , The Reductive Cyclization , and Transition-Metal Catalyzed Cascades .

Mechanistic Classification of Synthetic Routes

Route A: The Classical Condensation (Base-Mediated Annulation)

Principle: This route utilizes 2-aminophenol and

Causality:

Critical Control Point: Without pH control, O-acylation can compete, leading to ester byproducts that do not cyclize to the desired pharmacophore.

Route B: The Reductive Cyclization (The "Self-Validating" Route)

Principle: O-alkylation of 2-nitrophenol followed by nitro reduction. Causality: This is the most regioselective method. By using a nitro group, the nitrogen is "masked," forcing the alkylation to occur exclusively at the oxygen. Subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular amidation (lactamization). Trustworthiness: The cyclization is thermodynamically driven by the formation of the stable 6-membered lactam, making it a self-validating system—if the amine forms, the ring closes.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis via Reductive Cyclization (Route B)

Recommended for scale-up due to high regiocidelity.

Step 1: O-Alkylation

  • Reagents: 2-Nitrophenol (1.0 eq), Ethyl bromoacetate (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF increases reaction rate via polar aprotic solvation of the phenoxide.

  • Procedure:

    • Dissolve 2-nitrophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT to generate the phenoxide anion (color change typically observed).
      
    • Add ethyl bromoacetate dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (hexane/EtOAc 7:3).

    • Workup: Pour into ice water. The product, ethyl 2-(2-nitrophenoxy)acetate, usually precipitates as a solid. Filter and dry.

Step 2: Reductive Cyclization (The Iron/Acetic Acid Method)

  • Reagents: Nitro-intermediate (from Step 1), Iron powder (3-5 eq), Glacial Acetic Acid (solvent/proton source).

  • Procedure:

    • Suspend the nitro-intermediate in glacial acetic acid.

    • Heat to 90°C.

    • Add Iron powder portion-wise (Caution: Exothermic,

      
       evolution).
      
    • Reflux for 2-4 hours. The reduction of

      
       to 
      
      
      is immediately followed by cyclization.
    • Validation: Monitor the disappearance of the ester carbonyl peak in IR (

      
      1730 
      
      
      ) and appearance of the amide carbonyl (
      
      
      1680
      
      
      ).
    • Workup: Filter hot to remove iron residues. Pour filtrate into water.[1] Neutralize with

      
      . Collect precipitate.
      
Protocol 2: One-Pot Synthesis from 2-Aminophenol (Route A)

Recommended for rapid library generation.

  • Reagents: 2-Aminophenol (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Biphasic system (Ethyl Acetate / Saturated aqueous

    
    ) or Acetone/ 
    
    
    .
  • Procedure:

    • Phase 1 (N-Acylation): Dissolve 2-aminophenol in EtOAc. Add sat.

      
      . Cool to 0°C. Add chloroacetyl chloride dropwise. Vigorous stirring is essential to manage the interfacial reaction.
      
    • Phase 2 (Cyclization): After 1 hour, add a stronger base (e.g., KOH or reflux with excess

      
       in acetone) to facilitate the intramolecular 
      
      
      displacement of the chloride by the phenol.
    • Note: The biphasic Schotten-Baumann condition favors amide formation first, protecting the nitrogen.

Visualizing the Chemical Logic

Diagram 1: Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision matrix for selecting a route based on starting material availability and the mechanistic flow of the cyclization.

Benzoxazinone_Synthesiscluster_legendLegendkey1Starting Materialkey2Intermediatekey3Key Reaction Stepkey4Target ProductStart_Nitro2-NitrophenolReagent_HaloEsterEthyl Bromoacetate(Base: K2CO3)Start_Nitro->Reagent_HaloEsterStart_Amino2-AminophenolReagent_AcylClChloroacetyl Chloride(Base: NaHCO3)Start_Amino->Reagent_AcylClInter_NitroEtherEthyl 2-(2-nitrophenoxy)acetate(Stable Intermediate)Reagent_HaloEster->Inter_NitroEtherO-Alkylation (Regioselective)Inter_Amide2-Chloro-N-(2-hydroxyphenyl)acetamideReagent_AcylCl->Inter_AmideN-Acylation (Kinetic Control)Step_RedNitro Reduction(Fe/AcOH or H2/Pd)Inter_NitroEther->Step_RedStep_Cyc_BaseBase-Mediated Cyclization(Intramolecular SN2)Inter_Amide->Step_Cyc_BaseBase / HeatStep_LactamSpontaneous LactamizationStep_Red->Step_Lactam-NH2 attacks EsterProduct2H-1,4-Benzoxazin-3(4H)-oneStep_Cyc_Base->ProductStep_Lactam->Product

Caption: Mechanistic bifurcation between the Reductive Route (Left) and Classical Condensation (Right), highlighting the convergence on the benzoxazinone core.

Comparative Analysis of Methodologies

FeatureRoute A: Classical Condensation Route B: Reductive Cyclization Route C: Metal-Catalyzed (Cu)
Starting Material 2-Aminophenol2-Nitrophenol2-Halophenol + Amides
Regiocontrol Moderate (pH dependent)Excellent (N is masked)High (Ligand controlled)
Step Count 1 (One-pot possible)2 (Alkylation + Reduction)1 (Cascade)
Scalability High, but purification often neededVery High , intermediates crystallizeLow/Moderate (Catalyst cost)
Atom Economy Good (HCl byproduct)Moderate (Loss of EtOH/AcOH)Good
Primary Risk O-acylation side productsExothermic reduction stepCatalyst removal/Trace metals

References

  • Smist, M. & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.[2][3] Link

  • Zhang, L. & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols. Synthesis. Link

  • Muscia, G. C., et al. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. Journal of the Brazilian Chemical Society. Link

  • Dai, W. M., et al. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating. Tetrahedron. Link

  • Sagam, T., et al. (2024).[4][5] 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. Link

Operational Risk Management & Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Strategic Significance

The Molecule

6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its 3,1-benzoxazinone isomers, the 1,4-benzoxazin-3-one core offers enhanced metabolic stability, making it a critical pharmacophore in the development of long-acting therapeutics.

The presence of the bromine atom at the C6 position renders this molecule a high-value "synthetic handle."[1] It serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the core into complex bioactive libraries targeting GPCRs, kinases, and antimicrobial pathways.

Physicochemical Properties
PropertyValueOperational Implication
Molecular Weight 228.04 g/mol Standard stoichiometry calculations.
Physical State Off-white to tan solidPotential for dust generation; requires particulate control.
Melting Point 220–227 °CThermally stable under standard reflux; suitable for high-temp couplings.
Solubility DMSO, DMF, MeOHPoor water solubility; lipophilic absorption risk if skin is compromised.
Purity Standard ≥97% (HPLC)Impurities may affect catalyst turnover in cross-coupling.

Part 2: Hazard Architecture & Toxicology

While often categorized under generic "Warning" labels, the specific hazards of this compound stem from its bioavailability and functional groups.

GHS Classification & Rationale
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]

    • Mechanism:[3] As a nitrogenous heterocycle, ingestion can interfere with enzymatic pathways. The LD50 is estimated <2000 mg/kg.

  • Skin & Eye Irritation (Category 2) - H315 / H319:

    • Mechanism:[3] The amide lactam functionality can exhibit weak acidity/basicity, disrupting mucosal pH balance upon contact.

  • STOT-SE (Category 3) - H335: Respiratory Irritation.

    • Mechanism:[3] Fine particulates (dust) act as mechanical and chemical irritants to the bronchial lining.

Unclassified Risks (The "Hidden" Hazards)
  • Sensitization Potential: Halogenated aromatics can act as haptens. Repeated dermal exposure may lead to allergic contact dermatitis.

  • Heavy Metal Contamination: If the material was synthesized via metal-catalyzed cyclization (rare but possible), trace metals may be present.

Part 3: Engineering Controls & PPE Decision Matrix

Safe handling is dictated by the Scale of Operation and the Energy State (static storage vs. active reaction).

Hierarchy of Controls
  • Elimination/Substitution: Not applicable (specific scaffold required).

  • Engineering: Fume hood (primary), Glovebox (for >10g handling).

  • Administrative: SOPs, restricted access.

  • PPE: The last line of defense.

PPE Selection Logic
  • Gloves: Nitrile (0.11 mm) is sufficient for solid handling. However, when dissolved in DMF or DMSO (common solvents for this compound), Laminate (Silver Shield) or double-gloved Nitrile is required because these solvents permeate standard nitrile rapidly, carrying the solute through the skin.

  • Respiratory: N95/P2 for solid weighing; Half-mask with organic vapor/acid gas cartridges if heating or using volatile reagents during synthesis.

Visualization: PPE Decision Tree

PPE_Decision_Tree Start Handling 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Scale Determine Scale & State Start->Scale Small_Solid < 1g (Solid) Scale->Small_Solid Large_Solid > 1g or Fine Dust Scale->Large_Solid Solution In Solution (DMSO/DMF) Scale->Solution Level1 Level 1 PPE: Std Nitrile Gloves Safety Glasses Lab Coat Fume Hood (Optional for weighing) Small_Solid->Level1 Low Risk Level2 Level 2 PPE: Double Nitrile N95 Respirator Fume Hood (MANDATORY) Large_Solid->Level2 Inhalation Risk Level3 Level 3 PPE: Silver Shield/Laminate Gloves Chemical Splash Goggles Fume Hood (MANDATORY) Solution->Level3 Permeation Risk

Caption: Decision matrix for Personal Protective Equipment based on operational scale and solvent vectors.

Part 4: Operational Workflows & Synthesis Safety

This section details the safety protocols during the "Lifecycle" of the compound in a research setting.

Workflow 1: Weighing & Transfer
  • Risk: Static charge buildup causing powder scattering.

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Use a disposable antistatic weighing boat.

    • Never return excess material to the stock container (cross-contamination & dust risk).

    • Wipe the balance area with a wet tissue (solvent-soaked) immediately after use to capture invisible dust.

Workflow 2: Chemical Reactivity (Synthesis Context)

The 6-Bromo-1,4-benzoxazinone core is often subjected to two main reaction types. Each carries specific secondary hazards:

Reaction TypeReagents UsedSecondary HazardsSafety Control
N-Alkylation NaH, alkyl halides, DMFH₂ gas evolution (fire/explosion); Caustic burns.Inert atmosphere (N₂/Ar); Slow addition at 0°C; Quench excess NaH carefully.
Suzuki Coupling Boronic acids, Pd-catalyst, Base (K₂CO₃)Heavy metal toxicity; Thermal hazards (reflux).Use a reflux condenser; Collect aqueous waste separately (heavy metals).
Visualization: Synthesis Safety Logic

Synthesis_Safety Compound 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Reaction_A N-Alkylation (NaH / DMF) Compound->Reaction_A Reaction_B Suzuki Coupling (Pd / Boronic Acid) Compound->Reaction_B Risk_A Risk: H2 Evolution Fire Hazard Reaction_A->Risk_A Risk_B Risk: Heavy Metal Waste Thermal Burns Reaction_B->Risk_B Control_A Control: Inert Gas (N2) Cryogenic Cooling Risk_A->Control_A Mitigation Control_B Control: Reflux Condenser Scavenger Resins Risk_B->Control_B Mitigation

Caption: Risk mitigation strategies for common synthetic transformations of the benzoxazinone scaffold.

Part 5: Emergency Response Protocols

Trustworthiness in safety relies on pre-planned failure modes.

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 mask and double gloves.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (water or ethanol) to prevent dust generation.

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with soap and water; test pH to ensure no acidic/basic residues remain.

Exposure Response
  • Ocular: Flush immediately for 15 minutes.[4][5] Critical: Lift eyelids to remove trapped particulates.

  • Dermal: Wash with soap and water. Avoid using alcohol or DMSO for cleaning skin, as this may increase absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be indicated for inflammation).

Visualization: Emergency Logic Flow

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (NO Solvents!) Skin->Action_Skin Action_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Monitor Breathing 3. Medical Support if Wheezing Inhale->Action_Inhale

Caption: Triage and response protocol for acute exposure incidents.

Part 6: Storage & Waste Disposal

Stability & Storage
  • Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

  • Light Sensitivity: While generally stable, benzoxazinones can degrade under intense UV. Amber vials are recommended for long-term storage.

  • Hygroscopicity: Store with a desiccant packet to prevent hydrolysis of the lactam ring over extended periods (years).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or ethanol.

    • Dispose of in the "Halogenated Solvents" waste stream.

    • Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic decomposition may occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[2][6] Retrieved from [Link]

  • Bollu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 6-Bromo-2H-1,4-benzoxazine-3(4H)-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of structural rigidity and synthetic versatility.[1][2] Its presence in a multitude of biologically active compounds underscores its importance as a pharmacophore. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[3][4] Among the various substituted benzoxazinones, 6-bromo-2H-1,4-benzoxazine-3(4H)-one stands out as a pivotal intermediate, particularly in the synthesis of complex pharmaceutical agents.[5] The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 6-bromo-2H-1,4-benzoxazine-3(4H)-one. We will provide detailed, field-proven protocols for its preparation and its subsequent utilization in the synthesis of the antidepressant drug, Reboxetine, as a case study. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 6-bromo-2H-1,4-benzoxazine-3(4H)-one is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
Molecular Formula C₈H₆BrNO₂[7]
Molecular Weight 228.05 g/mol [7]
Appearance White to pale cream powder[7]
Melting Point 219.0-228.0 °C[7]
Purity (typical) ≥94.0% (HPLC)[7]

Safety and Handling:

6-Bromo-2H-1,4-benzoxazine-3(4H)-one is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[8][9] It is known to cause skin and serious eye irritation.[3] Inhalation of the powder may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator is recommended.[9]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[9]

  • Eye/Face Protection: Safety goggles or a face shield are mandatory.[9]

  • Body Protection: A lab coat or other protective clothing should be worn.[9]

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one: A Step-by-Step Protocol

The synthesis of 6-bromo-2H-1,4-benzoxazine-3(4H)-one can be efficiently achieved through a two-step process starting from 4-bromo-2-nitrophenol. This method involves an initial etherification followed by a reductive cyclization.

Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one cluster_0 Step 1: Etherification cluster_1 Step 2: Reductive Cyclization 4-bromo-2-nitrophenol 4-Bromo-2-nitrophenol K2CO3_acetone K₂CO₃, Acetone 4-bromo-2-nitrophenol->K2CO3_acetone ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->K2CO3_acetone intermediate_1 Ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate K2CO3_acetone->intermediate_1 intermediate_1_2 Ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate Fe_AcOH Fe powder, Acetic Acid intermediate_1_2->Fe_AcOH product 6-Bromo-2H-1,4-benzoxazine-3(4H)-one Fe_AcOH->product

Figure 1: Synthetic workflow for 6-bromo-2H-1,4-benzoxazine-3(4H)-one.
Protocol 1: Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one

Materials:

  • 4-Bromo-2-nitrophenol

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate

  • To a stirred solution of 4-bromo-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Bromo-2H-1,4-benzoxazine-3(4H)-one

  • Suspend the crude ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate (1.0 eq) in a mixture of glacial acetic acid and water.

  • Heat the suspension to 80-90 °C and add iron powder (4.0-5.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 6-bromo-2H-1,4-benzoxazine-3(4H)-one as a solid.

Characterization:

The identity and purity of the synthesized 6-bromo-2H-1,4-benzoxazine-3(4H)-one should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). The expected ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the methylene protons of the oxazine ring. HPLC analysis should indicate a purity of ≥94%.[7]

Application in Pharmaceutical Synthesis: The Case of (S,S)-Reboxetine

6-Bromo-2H-1,4-benzoxazine-3(4H)-one is a key precursor in the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[10] The following protocol outlines the key steps in the synthesis of Reboxetine starting from our intermediate.

Synthesis of Reboxetine cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Arylation & Deprotection start 6-Bromo-2H-1,4-benzoxazine-3(4H)-one base1 Base (e.g., NaH), DMF start->base1 reagent1 (R)-Styrene oxide reagent1->base1 intermediate1 6-Bromo-4-((R)-2-hydroxy-2-phenylethyl)-2H-1,4-benzoxazine-3(4H)-one base1->intermediate1 intermediate1_2 Alkylated Intermediate reagent2 Reducing Agent (e.g., BH₃·THF) intermediate1_2->reagent2 intermediate2 Reduced Intermediate reagent2->intermediate2 intermediate2_2 Reduced Intermediate reagent3 2-Ethoxyphenol, Base intermediate2_2->reagent3 product (S,S)-Reboxetine reagent3->product

Sources

Application Note: Design, Synthesis, and Antimicrobial Profiling of Benzoxazine Derivatives

[1][2][3][4]

Abstract

Benzoxazines (specifically 1,3-benzoxazines and 1,4-benzoxazin-3-ones) represent a privileged scaffold in medicinal chemistry due to their structural similarity to quinolones and their ability to undergo ring-opening polymerization for material science. In the context of infectious disease, these heterocycles exhibit potent antimicrobial activity via DNA gyrase inhibition (bacteria) and ergosterol biosynthesis interference (fungi). This application note provides a comprehensive guide for the rational design, synthesis via the Mannich condensation, and standardized validation of benzoxazine derivatives using CLSI-compliant protocols.

Chemical Synthesis & Design Strategy

The Mannich Condensation Route (1,3-Benzoxazines)

The most robust method for synthesizing biologically active 1,3-benzoxazines is the Mannich condensation. This reaction creates the characteristic oxazine ring by bridging a phenol and a primary amine with formaldehyde.

Mechanism Insight: The reaction proceeds through the formation of a hydroxymethyl intermediate (from formaldehyde and phenol) which then condenses with the amine. The choice of substituents on the phenol ring significantly influences the yield and biological activity; electron-withdrawing groups (EWGs) like halogens (Cl, F) at the para position relative to the hydroxyl group often enhance antimicrobial potency by increasing lipophilicity.

Synthetic Protocol (Standard Reflux)

Note: This protocol is optimized for gram-scale synthesis.

Reagents:

  • Substituted Phenol (e.g., 4-chlorophenol) [1.0 eq]

  • Primary Amine (e.g., aniline or benzylamine) [1.0 eq]

  • Paraformaldehyde [2.2 eq]

  • Solvent: Toluene or 1,4-Dioxane

  • Catalyst: Triethylamine (TEA) or basic alumina (optional for green chemistry variants)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted phenol and 10 mmol of the primary amine in 20 mL of Toluene in a round-bottom flask.

  • Addition: Slowly add 22 mmol of paraformaldehyde.

  • Reflux: Attach a Dean-Stark trap (if available) to remove water azeotropically. Reflux the mixture at 110°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool to room temperature. Wash the organic layer with 10% NaOH (to remove unreacted phenol) followed by water and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude solid from ethanol.

Synthesis Workflow Diagram

SynthesisWorkflowInputReagents:Phenol + Amine + CH₂OProcessMannich Condensation(Reflux 110°C, 4-6h)Input->Process Solvent: TolueneWorkupWork-up(NaOH Wash + Drying)Process->Workup TLC CheckProduct1,3-BenzoxazineDerivativeWorkup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for 1,3-benzoxazine derivatives via Mannich condensation.

Antimicrobial Screening Protocols (Antibacterial)

To ensure data reliability and reproducibility, assays must strictly adhere to CLSI M07-A10 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Broth Microdilution Assay (MIC determination)

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the benzoxazine derivative that completely inhibits visible bacterial growth.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin or Moxifloxacin (Positive); DMSO (Solvent Control).

Protocol:

  • Stock Preparation: Dissolve benzoxazine derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate. Final testing range: 0.5 µg/mL to 256 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of drug solution. Final inoculum: ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: Visual inspection or absorbance at 600 nm (OD₆₀₀).

Representative Data Format

Data should be tabulated to allow direct comparison of Structure-Activity Relationships (SAR).

Compound IDR1 (Phenol)R2 (Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
BZX-01 HPhenyl64>128
BZX-02 4-ClPhenyl832
BZX-03 4-Cl4-F-Phenyl2 8
Ciprofloxacin --0.50.015

Antifungal Profiling (Yeast & Mold)

Benzoxazines often exhibit antifungal activity by inhibiting CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.

Protocol: CLSI M27 (Yeasts)

Target Organism: Candida albicans (ATCC 90028).

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Adjust yeast stock to 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute 1:50 followed by 1:20 in RPMI 1640.

  • Plate Setup: Similar to antibacterial assay (96-well plate).

  • Incubation: 35°C for 24–48 hours.

  • Endpoint: For azole-like compounds (static activity), the MIC is the lowest concentration causing 50% inhibition compared to the growth control (IC₅₀).

Mechanism of Action & SAR Analysis

Understanding why a derivative works is as critical as the MIC value.

Structure-Activity Relationship (SAR) Rules
  • Halogenation: Introduction of Cl or F at the C-6 or C-8 position of the benzoxazine ring generally increases potency against Gram-positive bacteria due to enhanced cell wall penetration.

  • N-Substitution: Bulky aromatic groups on the Nitrogen (position 3) often improve binding affinity to the DNA gyrase hydrophobic pocket.

  • Lipophilicity (LogP): An optimal LogP (2.0 – 3.5) is required for membrane permeability.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action potential of benzoxazine derivatives against bacterial and fungal targets.

MOAcluster_BacteriaBacterial Cell (Gram +/-)cluster_FungiFungal Cell (Candida/Aspergillus)CompoundBenzoxazine Derivative(Lipophilic Entry)TargetBTarget: DNA Gyrase / Topo IV(ATP Binding Site)Compound->TargetB DiffusionTargetFTarget: CYP51 Enzyme(Lanosterol 14α-demethylase)Compound->TargetF DiffusionEffectBInhibition of DNA SupercoilingTargetB->EffectBDeathBReplication Arrest & Cell DeathEffectB->DeathBEffectFErgosterol Depletion &Membrane DestabilizationTargetF->EffectFDeathFFungistatic/Fungicidal EffectEffectF->DeathF

Figure 2: Dual mechanism of action: DNA Gyrase inhibition in bacteria and CYP51 inhibition in fungi.

References

  • ACS Applied Polymer Materials (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][2]

  • Rasayan Journal of Chemistry (2016). Synthesis and Antimicrobial Evaluation of New 3,4-Dihydro-2H-Benzo- and Naphtho-1,3-Oxazine Derivatives. [Link]

  • Bioorganic & Medicinal Chemistry Letters (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. [Link]

  • Acta Pharmaceutica (2000). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. [Link]

Application Note: Strategic Synthesis of Novel Anticancer Agents from 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 1,4-benzoxazin-3-one scaffold represents a "privileged structure" in medicinal chemistry, sharing electronic and steric similarities with quinazolines and hydroxamic acids—motifs frequently found in FDA-approved kinase inhibitors and histone deacetylase (HDAC) inhibitors.

This guide details the transformation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one into a library of novel anticancer agents. The 6-bromo position serves as a critical handle for palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems essential for occupying the hydrophobic pockets of target proteins (e.g., EGFR, VEGFR, c-Myc).

Key Pharmacophore Features[1][2][3][4][5][6]
  • Lactam (NH-CO): Functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinase binding sites.

  • Oxygen Atom (Position 1): Increases solubility and alters the electronic density of the aromatic ring compared to quinolines.

  • C-6 Bromine: The "Diversity Point" for Suzuki-Miyaura coupling to extend the scaffold.

Strategic Synthetic Workflow

The following flowchart outlines the divergent synthesis strategy. We prioritize N-alkylation beforeSuzuki coupling in specific cases to prevent catalyst poisoning by the free lactam nitrogen, although the reverse order is also viable depending on the substrate.

SyntheticWorkflow Start 2-Amino-4-bromophenol Core 6-Bromo-2H-1,4- benzoxazin-3(4H)-one (The Scaffold) Start->Core Chloroacetyl chloride K2CO3, Acetone, Reflux PathA Path A: N-Alkylation (Lipophilicity Tuning) Core->PathA R-X, NaH, DMF PathB Path B: Suzuki Coupling (C-6 Arylation) Core->PathB Ar-B(OH)2, Pd(dppf)Cl2 Final Novel Anticancer Candidate Library PathA->Final Subsequent Coupling PathB->Final Subsequent N-Funct.

Figure 1: Divergent synthetic pathway for accessing benzoxazinone libraries. Path A modifies solubility; Path B introduces pharmacophoric bulk.

Protocol 1: Synthesis of the Core Scaffold

Objective: Large-scale preparation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Starting Material: 2-Amino-4-bromophenol (CAS: 40925-68-6).[1]

Materials
  • 2-Amino-4-bromophenol (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetone (Reagent Grade)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

Step-by-Step Methodology
  • Solubilization: In a 500 mL round-bottom flask, dissolve 2-amino-4-bromophenol (5.0 g, 26.6 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (9.2 g, 66.5 mmol) and TBAB (0.43 g). Stir the suspension at 
    
    
    
    (ice bath) for 15 minutes.
    • Expert Note: TBAB is crucial here to assist the solid-liquid phase transfer of the carbonate, accelerating the reaction.

  • Acylation: Dropwise add chloroacetyl chloride (2.5 mL, 31.9 mmol) over 20 minutes. The exotherm must be controlled to prevent di-acylation.

  • Cyclization (Reflux): Once addition is complete, remove the ice bath and heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Work-up:

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Precipitate the residue in ice-cold water (200 mL).

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85-92% Quality Control:


 NMR (DMSO-

) should show a singlet at

4.6 ppm (2H,

) and a broad singlet at

10.7 ppm (NH).

Protocol 2: N-4 Functionalization (Lipophilicity Tuning)

Objective: To modulate LogP and improve membrane permeability. Rationale: The free NH group is polar. Alkylating with benzyl or ethyl groups can enhance cellular uptake.

Reaction Conditions Table
ParameterCondition A (Standard)Condition B (Mild)
Base Sodium Hydride (60% in oil)Cesium Carbonate (

)
Solvent DMF (Anhydrous)Acetonitrile
Temperature

Reflux (

)
Substrate Scope Primary Alkyl HalidesBenzylic/Allylic Halides
Pros/Cons High yield, requires dry conditionsSlower, tolerates moisture better
Methodology (Condition A)
  • Activation: Suspend NaH (1.2 eq) in dry DMF under Argon. Cool to

    
    .
    
  • Deprotonation: Add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) dissolved in DMF dropwise. Evolution of

    
     gas will be observed. Stir for 30 mins.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) slowly.

  • Completion: Stir at Room Temperature for 2-4 hours.

  • Quench: Carefully pour into crushed ice/water. The product usually precipitates.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Introduction of biaryl diversity at C-6. Critical Mechanism: The oxidative addition of Pd into the C-Br bond is the rate-determining step. We utilize Pd(dppf)Cl2 for its stability and resistance to oxidation.

Materials
  • Scaffold: 6-Bromo-benzoxazinone derivative (1.0 eq)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 eq)

  • Catalyst:

    
     (
    
    
    
    ) (3-5 mol%)
  • Base:

    
     (aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Degassing (Crucial): In a microwave vial or pressure tube, combine the scaffold, boronic acid, and catalyst. Cap the vial and purge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-Dioxane (10 vol) and

    
     (2 vol) via syringe.
    
  • Reaction: Heat to

    
     for 12 hours (thermal) OR 
    
    
    
    for 30 mins (Microwave).
  • Scavenging: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3]

  • Purification: Silica gel column chromatography. Gradient elution (Hexane

    
     EtOAc).
    
Troubleshooting The Suzuki Coupling
  • Problem: Hydrodehalogenation (Bromine replaced by Hydrogen).

    • Solution: The reaction is "too hot" or the catalyst loading is too high. Lower Temp to

      
       or switch solvent to Toluene/Ethanol.
      
  • Problem: Low Conversion.

    • Solution: Switch to XPhos Pd G2 catalyst for sterically hindered or electron-rich boronic acids.

Structure-Activity Relationship (SAR) Logic

Understanding why we synthesize specific derivatives is key to drug design.

SAR_Logic Center Benzoxazinone Core N_Term N-4 Position: Controls Solubility & Steric clash with ATP pocket roof Center->N_Term Modification C_Term C-6 Position: Extends into hydrophobic pocket (Selectivity) Center->C_Term Critical Extension O_Term O-1 Position: H-Bond Acceptor (Fixed) Center->O_Term Intrinsic

Figure 2: SAR interaction map. The C-6 extension is the primary driver of potency, while N-4 modification tunes pharmacokinetic properties (ADME).

Biological Evaluation: Quick Protocol

Once synthesized, compounds must be screened.[4]

MTT Cytotoxicity Assay:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with compounds (0.1

    
     to 100 
    
    
    
    ) for 48h.
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Scaffold Synthesis & Properties

    • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Compound Summary. National Library of Medicine. [Link]

  • Anticancer Activity of Benzoxazinones

    • Zhang, W., et al. (2020).[2][5] Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • General Benzoxazinone Protocols

    • Organic Chemistry Portal. Synthesis of 1,4-benzoxazines. [Link]

  • N-Alkylation Strategies

    • Abel-Snape, X., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group. Organic Letters. [Link]

Sources

Application Notes & Protocols: The Role of 6-Bromo-2H-1,4-benzoxazine Derivatives in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure, serving as the foundation for numerous biologically active compounds.[1] In agrochemical research, derivatives of this core have demonstrated significant potential as herbicides, fungicides, and insecticides.[2][3] This guide focuses specifically on 6-Bromo-2H-1,4-benzoxazine derivatives, a subclass that has garnered attention for its unique chemical properties and potent biological activities. The introduction of a bromine atom at the 6-position of the benzoxazine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its efficacy and spectrum of activity. These notes provide a comprehensive overview of their synthesis, mechanisms of action, and practical applications, supported by detailed experimental protocols for researchers in the field.

The Strategic Importance of the 6-Bromo-1,4-benzoxazine Scaffold

Benzoxazinoids are a class of secondary metabolites naturally found in several grass species, including major crops like maize and wheat, where they function as natural defense agents against pests and pathogens.[4] This inherent biological activity has inspired chemists to synthesize a vast library of synthetic analogs for agrochemical applications.

The 1,4-benzoxazine core is of particular interest due to its structural simplicity and synthetic accessibility.[5] The strategic placement of a bromine atom at the 6-position offers several advantages:

  • Enhanced Biological Activity: Halogenation is a common strategy in drug and agrochemical design to increase potency. The bromo-substituent can enhance binding affinity to target enzymes or receptors.

  • Metabolic Stability: The C-Br bond can block sites of metabolic degradation, potentially increasing the compound's persistence and bioavailability in the target organism.

  • Synthetic Handle: The bromine atom serves as a versatile functional group for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

General Synthesis Pathway and Protocol

The synthesis of 6-Bromo-2H-1,4-benzoxazine derivatives typically involves a multi-step process starting from commercially available precursors. A common and efficient route is the reductive cyclization of a nitrophenol intermediate.

Generalized Synthesis Workflow

The following diagram illustrates a representative two-step synthesis for a 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivative, a common core structure in this class.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization A 4-Bromo-2-nitrophenol C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Methyl 2-bromoalkanoate B->C D 6-Bromo-2-alkyl-2H-1,4- benzoxazin-3(4H)-one C->D Reducing Agent (e.g., Fe/AcOH) or Catalytic Hydrogenation (H2, Pd/C)

Caption: General synthesis of 6-bromo-1,4-benzoxazin-3-one derivatives.

Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This protocol describes a foundational synthesis. The resulting compound can be further functionalized, for instance, by N-acylation to produce herbicide safeners.[2]

Materials:

  • 4-Bromo-2-aminophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium acetate (CH₃COONa)

  • Acetone or Ethyl acetate

  • Deionized water

Procedure:

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-aminophenol (1.0 eq) in a suitable solvent like acetone.

  • Base Addition: Add a base such as anhydrous potassium carbonate (2.0 eq) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel while maintaining the temperature. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the acylation, the intermediate chloroacetamide derivative undergoes intramolecular cyclization. In some procedures, gentle heating under reflux may be required to drive the cyclization to completion.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[6]

  • Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This validation is a cornerstone of trustworthiness, ensuring that the correct molecule is carried forward into biological screening.

Application in Herbicide Research

Certain 6-bromo-1,4-benzoxazine derivatives have shown potent herbicidal activity, often acting as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this photosensitizing molecule generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, plant death.[7]

PPO_Inhibition Proto_IX Protoporphyrinogen IX Product Protoporphyrin IX (in Plastid) Proto_IX->Product PPO Accumulation Accumulation & Leakage of Protoporphyrinogen IX Proto_IX->Accumulation PPO PPO Enzyme PPO->Accumulation Pathway → Chlorophyll & Heme Product->Pathway Inhibitor 6-Bromo-Benzoxazine Derivative Inhibitor->PPO Inhibits Oxidation Cytoplasmic Oxidation Accumulation->Oxidation Proto_IX_cyto Protoporphyrin IX (in Cytoplasm) Oxidation->Proto_IX_cyto ROS Reactive Oxygen Species (ROS) (¹O₂) Proto_IX_cyto->ROS Light, O₂ Death Membrane Peroxidation & Cell Death ROS->Death

Caption: PPO inhibition mechanism by benzoxazine herbicides.

Protocol: In Vitro PPO Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of PPO enzyme activity (IC₅₀).

Materials:

  • Isolated plant PPO enzyme (e.g., from corn or spinach)

  • Protoporphyrinogen IX (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with Tween-20 and DTT)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 6-bromo-1,4-benzoxazine derivatives in DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture: In a 96-well microplate, add the assay buffer, the PPO enzyme solution, and varying concentrations of the test compound. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, protoporphyrinogen IX, to all wells to start the reaction.

  • Measurement: Immediately measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) or absorbance over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This quantitative measure is essential for comparing the potency of different derivatives.

Application in Fungicide Research

Derivatives of the 1,4-benzoxazine class have also demonstrated significant activity against a range of phytopathogenic fungi.[8][9][10] The bromo-substitution can enhance this activity, making these compounds promising leads for new fungicides.

Structure-Activity Relationship (SAR) Insights

Studies on various 1,4-benzoxazin-3-one derivatives have provided key insights into their antifungal activity:

  • Substitution at N-4: N-acylation can significantly impact activity. For instance, an N-acetyl group on a 2-ethyl-2H-1,4-benzoxazin-3(4H)-one was shown to completely inhibit the mycelial growth of several fungal species at 100 mg L⁻¹.[8]

  • Substitution at C-2: The nature of the alkyl group at the C-2 position influences the potency and spectrum of activity.[8]

  • Aromatic Ring Substitution: The presence of halogens, such as bromine or chlorine, on the benzene ring is often correlated with higher antifungal efficacy.[9][10]

Data on Antifungal Activity

The following table summarizes the antifungal activity of representative 1,4-benzoxazin-3-one derivatives against common plant pathogens.

Compound IDStructure (Key Features)Target FungiActivity Metric (EC₅₀ or % Inhibition)Reference
5q 6-Cl, Acylhydrazone moietyPellicularia sasakiiEC₅₀: 26.66 µg/mL[9]
5s 6-Cl, Acylhydrazone moietyPhytophthora infestansEC₅₀: 15.37 µg/mL[9]
4a 2-EthylRhizoctonia solani100% inhibition @ 100 mg L⁻¹[8]
6 2-Ethyl, 4-AcetylFusarium culmorum100% inhibition @ 100 mg L⁻¹[8]
Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol provides a reliable method for screening compounds for fungicidal activity.

Fungicide_Screening Start Start Prep_Media Prepare PDA Medium with Test Compound Start->Prep_Media Dispense Dispense into Petri Dishes Prep_Media->Dispense Inoculate Inoculate with Fungal Mycelial Plug Dispense->Inoculate Incubate Incubate (e.g., 25°C, 3-7 days) Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition vs. Control Measure->Calculate End Determine EC₅₀ Calculate->End

Caption: Workflow for in vitro fungicidal activity screening.

Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave it and allow it to cool to approximately 50-60 °C.

  • Compound Incorporation: Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a solvent-only control plate.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus. Place this mycelial plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (typically 25-28 °C).

  • Measurement (Self-Validation): After the fungal colony in the control plate has reached a significant size (e.g., 70-80% of the plate diameter), measure the diameter of the fungal colonies in all plates. Using a control is a critical self-validating step to ensure the observed effects are due to the compound and not other experimental variables.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • Analysis: Plot the inhibition percentage against compound concentration to determine the EC₅₀ value.

Other Agrochemical Applications

Beyond direct pesticidal action, 6-bromo-1,4-benzoxazine derivatives are being explored in other agrochemical contexts. N-dichloroacetyl benzoxazines, including bromo-substituted variants, have been investigated as herbicide safeners .[2] These compounds protect crops from herbicide injury by enhancing the crop's ability to metabolize and detoxify the herbicide, without reducing the herbicide's efficacy against target weeds. This application highlights the versatility of the benzoxazine scaffold in addressing diverse agricultural challenges.

Conclusion and Future Directions

6-Bromo-2H-1,4-benzoxazine derivatives represent a promising and versatile class of compounds for agrochemical research. Their potent herbicidal and fungicidal activities, coupled with their synthetic tractability, make them excellent candidates for the development of next-generation crop protection agents. Future research should focus on:

  • Lead Optimization: Expanding SAR studies to improve potency, broaden the activity spectrum, and enhance crop safety.

  • Mechanism of Action Studies: Elucidating novel biochemical targets to overcome existing resistance issues.

  • Field Trials: Advancing the most promising candidates from the laboratory and greenhouse to in-field evaluations to assess their performance under real-world agricultural conditions.

By leveraging the unique properties of the 6-bromo-1,4-benzoxazine scaffold, researchers can continue to develop innovative solutions to enhance global food security.

References

  • ResearchGate. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. [Link]

  • Preprints.org. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. [Link]

  • ResearchGate. (n.d.). 1,4‐Benzoxazine Derivatives in Plants. [Link]

  • PubMed. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. [Link]

  • Research Square. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Semantic Scholar. (n.d.). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. [Link]

  • Acta Crystallographica Section E. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • Case Western Reserve University. (n.d.). 2.1 Materials 2.2 Instrument 2.3 Benzoxazine Synthesis and Sample Preparation. [Link]

  • Frontiers in Chemistry. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Bentham Science. (n.d.). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. [Link]

  • ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][11]oxazin-6-yl)isoindoline-1,3-diones. [Link]

Sources

Optimization and Standard Operating Procedure for the N-Alkylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the optimized protocol for the N-alkylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0). This scaffold is a critical intermediate in the synthesis of bioactive compounds, including thrombin inhibitors, hydroxamic acid derivatives, and herbicide safeners. While the benzoxazinone core is stable, the presence of the lactam moiety requires precise control over basicity and solvent polarity to favor N-alkylation over the competitive O-alkylation (lactim ether formation). This guide presents two validated methodologies: a standard high-throughput protocol using Sodium Hydride (NaH) and a mild protocol using Potassium Carbonate (


) for sensitive electrophiles.

Strategic Analysis & Mechanistic Insight

Substrate Properties[1]
  • Acidity: The proton at the 4-position (NH) of the 1,4-benzoxazin-3-one ring exhibits a pKa of approximately 15–17 in DMSO. This acidity allows for deprotonation by moderately strong bases.

  • Regioselectivity (N- vs. O-Alkylation): The deprotonated lactam anion is an ambident nucleophile. The negative charge is delocalized between the Nitrogen and the Carbonyl Oxygen.

    • Thermodynamic Control: N-alkylation is generally thermodynamically favored due to the retention of the carbonyl bond strength.

    • Kinetic Control: O-alkylation can occur with hard electrophiles or in protic solvents that solvate the nitrogen anion, leaving the oxygen more accessible.

  • Solvent Selection: Polar aprotic solvents (DMF, DMAc) are essential to solvate the cation (Na+ or K+) and increase the nucleophilicity of the lactam anion.

Method Selection Matrix
VariableMethod A: Strong Base (NaH) Method B: Mild Base (

)
Base Strength High (Irreversible deprotonation)Moderate (Equilibrium deprotonation)
Reaction Rate Fast (< 2 hours)Slow (4–16 hours)
Moisture Sensitivity Critical (Requires anhydrous conditions)Low (Tolerates trace moisture)
Substrate Scope Unreactive alkyl halides (Chlorides, hindered Bromides)Reactive alkyl halides (Iodides, Benzyls, Allyls)
Risk Profile Hydrogen gas evolution; ExothermicSafer; No gas evolution

Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF (Standard Protocol)

Recommended for primary alkyl chlorides/bromides and scale-up synthesis.

Materials
  • Substrate: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration relative to substrate)

  • Quench: Saturated Ammonium Chloride (

    
    ) solution
    
Workflow
  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. The solution may turn yellow/orange, indicating anion formation.
      
    • Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitor: Check TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool back to 0 °C. Carefully quench with sat.

      
       (exothermic).[1]
      
    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with

      
       (5x) to remove DMF (Critical Step).
      
    • Wash with Brine (1x), dry over

      
      , filter, and concentrate.
      
Method B: Potassium Carbonate in Acetone (Mild Protocol)

Recommended for highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) or substrates with base-sensitive groups.

Materials
  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 eq) – Use if reaction is sluggish.

Workflow
  • Setup: Charge a flask with Substrate (1.0 eq),

    
      (2.0 eq), and Acetone .
    
  • Activation: Stir at RT for 15 minutes.

  • Addition: Add the Alkyl Halide (1.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 60 °C for Acetone) for 4–12 hours.

  • Filtration: Cool to RT. Filter off the inorganic solids (

    
    /KBr).
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Visualization of Workflows

Reaction Logic & Decision Tree

The following diagram illustrates the decision process and chemical pathway for the alkylation.

G Start Start: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Decision Select Electrophile Reactivity Start->Decision MethodA Method A: Unreactive/Steric Halides (R-Cl, Secondary R-Br) Decision->MethodA Low Reactivity MethodB Method B: Reactive Halides (Me-I, Bn-Br, Allyl-Br) Decision->MethodB High Reactivity StepA1 1. Dissolve in Anhydrous DMF 2. Cool to 0°C MethodA->StepA1 StepA2 3. Add NaH (Strong Base) (H2 Gas Evolution) StepA1->StepA2 StepA3 4. Add Electrophile 5. Warm to RT StepA2->StepA3 Check TLC Monitoring (Disappearance of SM) StepA3->Check StepB1 1. Dissolve in Acetone/MeCN MethodB->StepB1 StepB2 2. Add K2CO3 (Mild Base) (Optional: TBAI Catalyst) StepB1->StepB2 StepB3 3. Reflux (4-12 hrs) StepB2->StepB3 StepB3->Check Check->StepA3 Incomplete (Method A) Check->StepB3 Incomplete (Method B) Workup Workup & Purification (Column Chromatography / Recrystallization) Check->Workup Complete

Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease NaH to 1.5 eq; ensure NaH quality (old NaH absorbs moisture).
Starting Material Remains Electrophile decompositionAdd a second portion of Alkyl Halide (0.5 eq) after 2 hours.
O-Alkylation Observed Solvent polarity issueSwitch from Acetone to DMF; O-alkylation is minimized in highly polar aprotic solvents where the N-anion is "softer".
Emulsion during Workup DMF presenceWash organic layer 5 times with water or 5% LiCl solution to fully remove DMF before drying.

Safety & Handling (E-E-A-T)

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Always use dried glassware and inert atmosphere. Quench excess NaH with solid Ammonium Chloride or Ethyl Acetate before adding water.

  • Alkylating Agents: Methyl Iodide and Benzyl Bromide are potent alkylators and potential carcinogens. Handle in a fume hood.

  • Waste Disposal: Aqueous waste containing DMF should be segregated from general organic waste if possible, depending on facility regulations.

References

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Zhang, P., et al. (2025).[4] Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole. PubMed Central. Retrieved February 13, 2026, from [Link](Note: Validating the utility of the scaffold in recent medicinal chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and optimized synthesis.

Introduction

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a key intermediate in the synthesis of various biologically active compounds. Its preparation involves a two-step process: the synthesis of the precursor lactam, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, followed by a thionation reaction, most commonly employing Lawesson's reagent. This guide will address potential challenges in both stages of the synthesis, offering practical solutions to enhance yield, purity, and efficiency.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Precursor)

Question 1: I am observing a low yield in the synthesis of the precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the benzoxazinone precursor can often be attributed to several factors, primarily related to the purity of starting materials and reaction conditions. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the high purity of 2-amino-4-bromophenol and chloroacetyl chloride. Impurities can interfere with the reaction, leading to the formation of side products. It is advisable to use freshly distilled or recrystallized starting materials.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. A weak base like sodium bicarbonate is often used to neutralize the HCl generated during the acylation step. Insufficient base can lead to an acidic environment, which may promote side reactions. Conversely, a strong base could lead to unwanted hydrolysis of the chloroacetyl chloride.

    • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. Ensure the solvent is anhydrous, as water can react with chloroacetyl chloride.

    • Temperature: The initial acylation is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by reflux to drive the cyclization. Carefully controlling the temperature at each stage is crucial for optimal yield.

  • Work-up and Purification: Losses can occur during the work-up and purification steps. Ensure complete extraction of the product and minimize losses during recrystallization by choosing an appropriate solvent system.

Question 2: I am observing the formation of significant side products during the synthesis of the precursor. How can I identify and minimize them?

Answer:

The most common side product is the uncyclized N-acylated intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. Its formation is often due to incomplete cyclization.

  • Identification: This side product can be identified by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a phenolic hydroxyl group and a chloroacetamide moiety will be evident in the spectra.

  • Minimization:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to promote complete intramolecular cyclization. Monitoring the reaction by TLC is essential to determine the point of completion.

    • Base: As mentioned previously, the appropriate choice and stoichiometry of the base are crucial for facilitating the cyclization step.

Thionation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Question 3: My thionation reaction with Lawesson's reagent is resulting in a low yield of the desired 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. How can I optimize this step?

Answer:

Low yields in the thionation step are a common challenge. Here are key parameters to consider for optimization:

  • Purity of Lawesson's Reagent: Lawesson's reagent can degrade over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent for best results.

  • Stoichiometry of Lawesson's Reagent: While a stoichiometric amount (0.5 equivalents) is theoretically required, an excess (e.g., 0.6-0.7 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to the formation of more byproducts, complicating purification. It is recommended to perform small-scale trials to determine the optimal stoichiometry for your specific substrate.

  • Reaction Temperature and Time: Thionation reactions are typically carried out at elevated temperatures, often in refluxing solvents like toluene or xylene. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC to avoid prolonged heating, which can lead to decomposition of the product.

  • Solvent: Anhydrous, high-boiling point solvents are preferred. Toluene is a common choice. Ensure the solvent is completely dry, as moisture will react with Lawesson's reagent.

Question 4: I am struggling with the purification of the final product. The phosphorus-containing byproducts from Lawesson's reagent are difficult to remove. What are the best strategies for purification?

Answer:

The removal of phosphorus-containing byproducts is a well-known challenge in reactions involving Lawesson's reagent. These byproducts often have similar polarities to the desired product, making chromatographic separation difficult. Here are some effective strategies:

  • Hydrolytic Work-up: After the reaction is complete, quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate can help to hydrolyze some of the phosphorus byproducts, making them more water-soluble and easier to remove during an aqueous work-up.

  • Treatment with Alcohols: Adding an alcohol like ethanol or ethylene glycol to the reaction mixture after completion and heating can convert the phosphorus byproducts into more polar phosphonates, which can be more easily separated by extraction or chromatography.[1][2]

  • Filtration through Silica Gel: A simple filtration of the crude reaction mixture through a short plug of silica gel can effectively remove a significant portion of the polar phosphorus byproducts.

  • Recrystallization: Careful selection of a recrystallization solvent can lead to the selective crystallization of the desired product, leaving the impurities in the mother liquor.

  • Fluorous Lawesson's Reagent: For particularly challenging separations, consider using a fluorous-tagged Lawesson's reagent. This allows for the easy removal of the fluorous phosphorus byproducts by fluorous solid-phase extraction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thionation reaction using Lawesson's reagent?

A1: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide monomer. The reaction with a carbonyl group proceeds via a [2+2] cycloaddition to form a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[4]

Q2: Are there any alternatives to Lawesson's reagent for the thionation of my benzoxazinone?

A2: Yes, several other thionating reagents can be used. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent, though it often requires harsher reaction conditions. Other alternatives include Davy's reagents and, more recently, novel air-stable and odorless reagents have been developed. The choice of reagent will depend on the specific substrate and desired reaction conditions.

Q3: What are the key safety precautions I should take when working with Lawesson's reagent?

A3: Lawesson's reagent is a flammable solid and can release toxic and flammable gases upon contact with water or acids.[1][2][5][6] It is also harmful if swallowed, inhaled, or absorbed through the skin. Therefore, it is crucial to:

  • Handle Lawesson's reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.

  • Use anhydrous solvents and reaction conditions.

  • Quench the reaction carefully, preferably with a saturated solution of sodium bicarbonate.

Experimental Protocols

Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This protocol is a synthesized procedure based on established methods for the synthesis of similar benzoxazinones.[7][8]

Materials:

  • 2-Amino-4-bromophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-bromophenol (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 6-Bromo-2H-1,4-benzoxazin-3(4H)-one as a solid.

Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

This protocol is based on general procedures for the thionation of lactams using Lawesson's reagent.

Materials:

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Lawesson's reagent

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and Lawesson's reagent (0.6 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Problem Potential Cause Suggested Solution
Low Yield of Precursor Impure starting materialsUse high-purity or freshly purified 2-amino-4-bromophenol and chloroacetyl chloride.
Incomplete cyclizationEnsure adequate reaction time and reflux temperature. Monitor by TLC.
Incorrect stoichiometry of baseUse a slight excess of a weak base like NaHCO₃.
Low Yield of Thione Degraded Lawesson's reagentUse a fresh batch of Lawesson's reagent.
Insufficient thionationOptimize the stoichiometry of Lawesson's reagent (try 0.6-0.7 eq).
Product decompositionAvoid prolonged heating at high temperatures. Monitor the reaction closely by TLC.
Purification Difficulties Co-elution of phosphorus byproductsQuench the reaction with sat. NaHCO₃. Treat the crude mixture with ethanol or ethylene glycol before work-up. Use a silica gel plug filtration.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thionation 2-Amino-4-bromophenol 2-Amino-4-bromophenol Acylation Acylation 2-Amino-4-bromophenol->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation Cyclization Cyclization Acylation->Cyclization 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Cyclization->6-Bromo-2H-1,4-benzoxazin-3(4H)-one Thionation_Reaction Thionation 6-Bromo-2H-1,4-benzoxazin-3(4H)-one->Thionation_Reaction Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation_Reaction 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione Thionation_Reaction->6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Caption: Synthetic workflow for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Troubleshooting_Logic cluster_conditions Reaction Conditions Low_Yield Low Yield or Impure Product Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Improve_Workup Improve Work-up/Purification Low_Yield->Improve_Workup TLC_Analysis Analyze by TLC/LC-MS for Side Products Optimize_Conditions->TLC_Analysis Temperature Temperature Optimize_Conditions->Temperature Time Time Optimize_Conditions->Time Stoichiometry Stoichiometry Optimize_Conditions->Stoichiometry Solvent Solvent Optimize_Conditions->Solvent

Caption: Troubleshooting decision-making flowchart for synthesis optimization.

References

  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019). Retrieved from [Link]

  • Material Safety Data Sheet - Lawesson's Reagent, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • lawesson's reagent - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. (2025). Retrieved from [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2013). Pure and Applied Chemistry. Retrieved from [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1]benzoxazines. (2009). Tetrahedron: Asymmetry. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023). Retrieved from [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][5]oxazin-4-one and Quinazolin-4(3H)-one - ResearchGate. (2019). Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. (2014). Current Organic Synthesis. Retrieved from [Link]

  • Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. (2006). Retrieved from [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem. (n.d.). Retrieved from [Link]

  • Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents. (n.d.).
  • Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H) - ResearchGate. (2022). Retrieved from [Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane - Audrey Yun Li. (n.d.). Retrieved from [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC - NIH. (n.d.). Retrieved from [Link]

  • 6-Bromo-3-phenyl-3-4-dihydro-2h-1-3-benzoxazine.pdf - Cheméo. (2014). Retrieved from [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 100g - Dana Bioscience. (n.d.). Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (n.d.). Retrieved from [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Publishing. (2024). Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this versatile heterocyclic compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering practical solutions and the scientific reasoning behind them.

Question 1: My initial purification by recrystallization resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low recovery during recrystallization is a frequent challenge. The primary culprits are often using an excessive amount of solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.

  • Causality: The principle of recrystallization relies on the differential solubility of your compound at elevated and reduced temperatures. If too much solvent is used, the solution may not become saturated enough upon cooling for the compound to crystallize effectively, leading to significant loss of product in the mother liquor.

  • Step-by-Step Solution:

    • Minimize Solvent Volume: In a pilot test with a small amount of crude material, determine the minimum volume of hot solvent required to fully dissolve the compound. This will ensure the solution is saturated upon cooling.

    • Solvent Selection: If the yield is still low, your chosen solvent may be too effective. For 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, which is a moderately polar compound, ethanol is a good starting point. However, if solubility is too high, consider a mixed solvent system. A common and effective approach for compounds of this nature is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize crystal formation.

    • "Salting Out": In some cases, particularly with polar solvents, adding a saturated solution of a salt like sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound and promote precipitation.[1]

Question 2: I'm performing column chromatography, but the separation between my desired compound and an impurity is poor. How can I optimize the separation?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system or issues with the column packing. For 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a common eluent system is a mixture of ethyl acetate and hexane.

  • Causality: The separation of compounds on a silica gel column is based on their differing polarities. A solvent system with the wrong polarity will result in either all compounds eluting too quickly (high Rf values) or too slowly (low Rf values), leading to co-elution.

  • Step-by-Step Solution:

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various ratios of ethyl acetate/hexane to find the optimal solvent system. Aim for an Rf value of 0.3-0.4 for your target compound.

    • Adjusting Polarity: If your compound and the impurity are moving too quickly (high Rf), decrease the polarity of the mobile phase by increasing the proportion of hexane. Conversely, if they are moving too slowly (low Rf), increase the polarity by adding more ethyl acetate.

    • Slow Gradient: Instead of an isocratic elution (constant solvent ratio), a slow and shallow gradient of increasing polarity can often improve the separation of closely eluting compounds. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A well-packed column is crucial for achieving good resolution.

Question 3: After purification, my compound has a persistent yellow or brown color. What is the source of this color and how can I remove it?

Answer: A persistent color in your purified 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is often due to residual bromine from the synthesis or the presence of colored byproducts.

  • Causality: Bromination reactions can sometimes leave traces of elemental bromine, which is colored. Additionally, side reactions can generate colored, often polymeric, impurities.

  • Step-by-Step Solution:

    • Pre-Purification Wash: Before attempting recrystallization or column chromatography, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite. This will quench any residual bromine.

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude compound in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

    • Chromatography: If the color persists after recrystallization, column chromatography is often effective at removing colored impurities, which are typically more polar and will adhere more strongly to the silica gel.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

What is the recommended initial purification strategy for crude 6-Bromo-2H-1,4-benzoxazin-3(4H)-one?

For a solid crude product, recrystallization is often the most straightforward and scalable initial purification method. It is particularly effective at removing impurities with significantly different solubilities from the target compound. A recommended starting solvent is ethanol or an ethanol/water mixture.

What are the key physical properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one to consider during purification?

Knowing the physical properties is crucial for monitoring the purity of your compound.

PropertyValueSource
Appearance Off-white to tan solid
Melting Point 220-227 °C
Molecular Weight 228.04 g/mol

A sharp melting point within the expected range is a good indicator of purity.

How can I effectively remove unreacted starting materials?

The method for removing unreacted starting materials will depend on their properties.

  • If the starting materials are significantly more or less polar than your product, column chromatography is an excellent choice.

  • If the starting materials have very different solubilities, recrystallization can be effective.

  • An acid or base wash during the work-up can remove acidic or basic starting materials, respectively.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective purification techniques for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for purifying solid crude 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the fine precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water solution.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating 6-Bromo-2H-1,4-benzoxazin-3(4H)-one from impurities with similar solubilities but different polarities.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

IV. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Purification_Workflow start Crude 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., Ethanol/Water) is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography (e.g., Ethyl Acetate/Hexane) is_solid->column_chromatography No (Oil/Tarry Solid) is_pure_recryst Is the product pure by TLC/Melting Point? recrystallization->is_pure_recryst is_pure_recryst->column_chromatography No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_column Is the product pure by TLC/LC-MS? column_chromatography->is_pure_column is_pure_column->end_pure Yes end_impure Further Purification Required/Characterize Impurities is_pure_column->end_impure No

Caption: Decision tree for purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

V. References

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

Sources

Common byproducts in 6-Bromo-2H-1,4-benzoxazine-3(4H)-one synthesis and their identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the synthesis and purification of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one (CAS: 24036-52-0). It is designed to assist researchers in troubleshooting common synthetic failures, specifically focusing on the differentiation of the target lactam from its uncyclized intermediates and over-reacted byproducts.

Case ID: SYN-BXZ-006 Subject: Impurity Profiling & Process Optimization Primary Route: Cyclization of 2-amino-4-bromophenol with chloroacetyl chloride.

Process Logic & Pathway Analysis

The synthesis typically proceeds via a two-stage mechanism (often performed in one pot). Understanding this pathway is critical for identifying where the reaction stalls or diverges.

  • N-Acylation (Kinetic Control): The aniline amine attacks the acyl chloride to form the N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide intermediate. This occurs rapidly, even at low temperatures (

    
    ).
    
  • O-Alkylation/Cyclization (Thermodynamic Control): The phenolic oxygen, once deprotonated by a base, displaces the terminal chloride to close the 1,4-oxazine ring. This step is slower and requires heat (reflux).

Reaction Pathway Diagram[1]

BenzoxazineSynthesis SM 2-Amino-4-bromophenol Inter Intermediate: N-(2-hydroxy-5-bromophenyl)- 2-chloroacetamide SM->Inter Step 1: N-Acylation (Fast, 0°C) Oxide Byproduct B: Oxidative Tars (Quinone Imines) SM->Oxide Air Exposure No Antioxidant Reagent Chloroacetyl Chloride Reagent->Inter Product Target Product: 6-Bromo-2H-1,4- benzoxazine-3(4H)-one Inter->Product Step 2: Cyclization (Base, Reflux, Slow) Diacyl Byproduct A: O,N-Diacylated Species Inter->Diacyl Excess Reagent High Temp Initial

Figure 1: Reaction logic flow showing the critical transition from the open-chain amide intermediate to the cyclized target, along with potential diversion points to common impurities.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Open-Chain" Trap (Incomplete Cyclization)

Symptom: The isolated solid has a melting point lower than expected (


 vs. pure product 

) and the NMR shows a broad singlet

ppm that disappears with

.

Q: Why did my reaction stop at the intermediate? A: The N-acylation (Step 1) is highly favored and happens instantly. The ring closure (Step 2) requires the phenoxide anion to act as a nucleophile. If your base is too weak (e.g., sodium acetate) or the temperature is too low, the reaction stalls at the N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide.

Corrective Protocol:

  • Base Selection: Switch to Potassium Carbonate (

    
    )  (anhydrous). The potassium cation provides better solubility/activity in organic solvents than sodium.
    
  • Solvent System: Use Acetone (reflux) or DMF (

    
    ). Acetone is preferred for easier workup, but DMF drives the cyclization faster.
    
  • Reflux Time: Ensure the reaction refluxes for at least 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1); the intermediate is more polar (lower

    
    ) than the cyclized product due to the free phenol.
    
Issue 2: The "Double Trouble" (Di-acylation)

Symptom: Mass spectrometry shows a peak at M+76 (molecular weight of the starting material + two chloroacetyl groups).

Q: I used excess chloroacetyl chloride to ensure conversion; why is my yield low? A: Using a large excess (


 eq) of chloroacetyl chloride, especially if added quickly at room temperature, leads to acylation at both the amine and the phenol (O-acylation). While the O-acyl group can sometimes undergo a Smiles rearrangement or hydrolysis, it often leads to stable di-acylated byproducts that are difficult to separate.

Corrective Protocol:

  • Stoichiometry: Use strictly 1.05 to 1.1 equivalents of chloroacetyl chloride.

  • Controlled Addition: Add the acid chloride dropwise at

    
     . This ensures the highly nucleophilic amine reacts first, leaving the phenol available for the subsequent base-mediated cyclization.
    
Issue 3: Oxidative Darkening

Symptom: The reaction mixture turns dark brown or black; the product is off-white or grey.

Q: Why is the reaction turning into tar? A: 2-Amino-4-bromophenol is electron-rich and prone to oxidation by air, forming quinone imines or polymeric tars.

Corrective Protocol:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ) or Argon before adding the aminophenol.
    
  • Antioxidant (Optional): A pinch of sodium metabisulfite (

    
    ) in the aqueous workup can help reduce oxidized impurities during isolation.
    

Identification & Data Validation

Distinguishing the target benzoxazinone from the uncyclized amide is the most critical analytical challenge. Use the following data markers.

NMR Diagnostic Table (DMSO- )
FeatureTarget: 6-Bromo-2H-1,4-benzoxazin-3(4H)-oneImpurity: N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide
Ring

Singlet,

4.60 ppm
(Distinctive lactam shift)
Singlet,

4.30–4.40 ppm
(

is usually upfield of the cyclic ether)
Phenolic OH Absent Broad Singlet,

9.5–10.5 ppm
(Exchangeable)
Amide NH Singlet,

10.7–10.8 ppm
Singlet,

9.0–10.0 ppm
(Often sharper)
Aromatic Pattern Distinct AMX or ABC pattern (rigid ring)More flexible rotation, peaks may be broader
Mass Spectrometry (LC-MS)
  • Target (

    
    ): 
    
    
    
    227/229 (1:1 ratio due to Br).
  • Open Intermediate (

    
    ): 
    
    
    
    263/265/267 (Complex isotope pattern due to Br + Cl). Note: If you see the Cl isotope pattern, cyclization has failed.

Validated Synthetic Protocol

This procedure minimizes byproducts by controlling the kinetic vs. thermodynamic steps.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-4-bromophenol (1.0 eq) in Acetone (10 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) and stir at room temperature for 15 minutes under 
    
    
    
    .
  • Acylation (Step 1): Cool to

    
    . Add Chloroacetyl chloride  (1.1 eq) dropwise over 20 minutes.
    
    • Checkpoint: The solution may bubble slightly (

      
       release).
      
  • Cyclization (Step 2): Remove the ice bath and heat the mixture to Reflux (

    
    ) . Maintain reflux for 5 hours.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into Ice Water (50 mL/g).

    • Acidify slightly with 1N HCl (to pH ~4) to protonate any unreacted phenoxide (helps remove it in filtration or extraction).

    • Filtration: The product typically precipitates as a solid. Filter, wash with water, and dry.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

References

  • Synthesis of 1,4-benzoxazine derivatives

    • Title: Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one.[3]

    • Source: ResearchGate (2025).[3]

    • URL:[Link]

  • Spectral Data & Physical Properties

    • Title: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Alternative Synthetic Approaches

    • Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one deriv
    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. As a crucial intermediate in the development of potent soluble guanylyl cyclase (sGC) inhibitors and other pharmacologically active agents, optimizing its synthesis is critical for downstream success.[1] This document moves beyond a simple protocol, offering a troubleshooting framework grounded in chemical principles to help you navigate common experimental challenges and maximize your yield and purity.

Overview of the Synthetic Pathway

The most direct and widely adopted method for synthesizing 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione involves a one-pot condensation and cyclization reaction between 2-amino-5-bromophenol and carbon disulfide. The reaction is typically facilitated by a base in a polar solvent.

Core Reaction Scheme:

The reaction proceeds via the formation of a dithiocarbamate intermediate. The ambident nature of carbon disulfide allows it to react effectively with nucleophiles like amines.[2][3] The base deprotonates the highly acidic phenolic hydroxyl group and the less acidic amino group of the starting material, creating potent nucleophiles that attack the electrophilic carbon of carbon disulfide. This is followed by an intramolecular S-alkylation (cyclization) to form the heterocyclic ring, eliminating H₂S in the process.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic steps from starting materials to the final product.

Caption: Proposed mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagent/ParameterRecommended ValueNotes
Starting Material 2-Amino-5-bromophenol1.0 eq
Reagent Carbon Disulfide (CS₂)1.5 - 2.0 eq
Base Potassium Hydroxide (KOH)2.0 - 2.2 eq
Solvent Ethanol (95%) or DMF~10-15 mL per gram of starting material
Temperature Reflux (Ethanol: ~78°C)Monitor closely
Reaction Time 8 - 16 hoursMonitor by TLC

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromophenol (1.0 eq) and the chosen solvent (e.g., Ethanol).

  • Base Addition: Dissolve potassium hydroxide (2.0 eq) in a minimal amount of water or ethanol and add it dropwise to the stirring suspension at room temperature. The mixture may change color.

  • CS₂ Addition: Cool the mixture in an ice bath. Cautiously add carbon disulfide (1.5 eq) dropwise over 15-20 minutes. Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 8-16 hours.

  • Monitoring: Track the reaction's progress by taking aliquots and running Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

    • Acidify the mixture to pH ~5-6 using dilute hydrochloric acid (1M HCl). A precipitate should form.

    • Stir for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water or Toluene) to obtain the pure 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_purity Purity Analysis start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low or No Yield? check_yield->low_yield No impurity Impurity Issues? check_yield->impurity Yes success Synthesis Successful low_yield->success No cause_reagents Reagent Quality/Stoichiometry low_yield->cause_reagents Yes cause_conditions Reaction Conditions (T, t) low_yield->cause_conditions cause_workup Work-up/Loss low_yield->cause_workup impurity->success No cause_side_reactions Side Reactions impurity->cause_side_reactions Yes cause_starting_material Unreacted Starting Material impurity->cause_starting_material cause_purification Ineffective Purification impurity->cause_purification

Caption: A logical workflow for diagnosing synthesis problems.

Q1: My reaction resulted in a very low yield or no product at all. What went wrong?

  • Potential Cause 1: Reagent Quality & Stoichiometry

    • Explanation: The starting 2-amino-5-bromophenol can oxidize over time, appearing dark and tarry. The purity of carbon disulfide is also critical. An insufficient amount of base will fail to activate the nucleophile, while an incorrect amount of CS₂ can lead to side reactions or incomplete conversion.

    • Solutions & Prophylactic Measures:

      • Verify Starting Material: Use freshly purchased or purified 2-amino-5-bromophenol. If it appears discolored, consider purification by recrystallization or column chromatography before use.

      • Check Base Stoichiometry: Ensure at least two equivalents of a strong base like KOH are used to deprotonate both the phenolic and amino groups.

      • Use Excess CS₂: A slight excess (1.5 eq) of CS₂ is recommended to drive the reaction to completion, but a large excess can complicate purification.

  • Potential Cause 2: Inadequate Reaction Conditions

    • Explanation: This cyclization often requires significant thermal energy (reflux) to overcome the activation barrier for the intramolecular ring-closing step. Insufficient reaction time will result in incomplete conversion.

    • Solutions & Prophylactic Measures:

      • Ensure Proper Reflux: Confirm that your setup is achieving and maintaining the boiling point of the solvent.

      • Monitor Reaction Progress: Do not rely solely on a fixed time. Use TLC to monitor the consumption of the starting material. The reaction is complete only when the 2-amino-5-bromophenol spot is no longer visible.

Q2: My final product is contaminated with a significant, hard-to-remove impurity. What could it be?

  • Potential Cause 1: Formation of the Oxo-Analogue

    • Explanation: The reaction may have produced 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, the oxygen analogue of your target.[4][5] This can happen if the thionation step is inefficient or if oxidative conditions are present. This compound often has similar polarity, making separation difficult. A method for converting the -one to the -thione using P₂S₅ under phase-transfer catalysis (PTC) conditions has been reported, highlighting the stability of the oxo-form.[6]

    • Solutions & Prophylactic Measures:

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

      • Characterization: Use Mass Spectrometry and NMR to confirm the identity of the impurity. The oxo-analogue will have a different molecular weight.

      • Chromatography: If recrystallization fails, careful column chromatography with a shallow solvent gradient may be required for separation.

  • Potential Cause 2: Symmetrical Thiourea Byproduct

    • Explanation: Two molecules of 2-amino-5-bromophenol can react with one molecule of CS₂ to form a symmetrical thiourea derivative, especially if the CS₂ is added too slowly or if its concentration is locally depleted.

    • Solutions & Prophylactic Measures:

      • Control Addition: Ensure CS₂ is added to the reaction mixture, not the other way around. Maintain good stirring to ensure rapid mixing.

      • Solvent Choice: Using a solvent that fully dissolves the starting materials and intermediates can help prevent localized concentration issues.

Q3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?

  • Potential Cause: Polymerization

    • Explanation: Aminophenols are susceptible to oxidative polymerization, especially at high temperatures in the presence of a base. This is often an irreversible process.

    • Solutions & Prophylactic Measures:

      • Temperature Control: Add the base and CS₂ at a lower temperature (0°C) before slowly heating to reflux. This controls the initial exothermic reaction.

      • Degas Solvents: Using degassed solvents can help reduce the amount of dissolved oxygen, mitigating oxidative polymerization.

      • Salvage Attempt: While difficult, you can attempt to dissolve a small portion of the tar in a strong polar solvent like DMSO and analyze it via TLC to see if any product is present. If so, a difficult chromatographic purification might be attempted, but yields will be minimal. The best course is often to restart the reaction with preventative measures.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazard is carbon disulfide (CS₂). It is extremely flammable (autoignition temperature ~90°C), volatile, and toxic upon inhalation or skin contact. All manipulations must be conducted in a certified chemical fume hood, away from any ignition sources. Hydrogen sulfide (H₂S), a toxic and flammable gas, may be evolved during the reaction and work-up. The acidic work-up should also be performed in the fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q: Can I use a different base, like triethylamine (TEA)? A: While an organic base like TEA can be used, a stronger inorganic base like KOH or NaOH is generally more effective. The pKa of the phenolic proton is ~10, and the pKa of the anilinic proton is much higher. A strong base is required to efficiently deprotonate both sites to facilitate the reaction with CS₂. TEA may not be basic enough to fully deprotonate the amine, potentially leading to lower yields.

Q: How do I confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Provides information on the chemical environment of all protons and carbons, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (due to Bromine) of the compound.

  • FT-IR Spectroscopy: Will show characteristic peaks for the N-H bond, C=S (thione) group, and aromatic C-H bonds.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to any available literature data.

Q: My yield is consistently around 40-50%. Is this normal, and how can I improve it? A: A yield of 40-50% for a first attempt is not unusual for this type of heterocyclic synthesis. To improve it, systematic optimization is key. Consider a Design of Experiments (DoE) approach, or vary one parameter at a time:

  • Solvent: Compare results in Ethanol, DMF, and DMSO.

  • Base: Test KOH vs. NaOH.

  • Temperature: Try running the reaction at a slightly lower temperature for a longer period to minimize side reactions.

  • Purification: Ensure you are not losing a significant amount of product during recrystallization. Analyze the mother liquor by TLC to check for dissolved product.

References

  • Pharmaffiliates. (n.d.). 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of 4H-1,3-benzoxazines. Retrieved from [Link][7]

  • ResearchGate. (2023). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). Retrieved from [Link][8]

  • PubMed. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link][2]

  • Srinivas Rao, S., et al. (2001). A PTC ASSISTED THIONATION: SYNTHESIS OF 2H-1,4- BENZOXAZINE-3(4H)-THIONES & 2h-1,4-BENZOTHIAZINE- 3(4H)-THIONES. Semantic Scholar. Retrieved from [Link][6]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link][4]

  • Hao, L., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. Retrieved from [Link][9]

  • ResearchGate. (2008). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link][3]

  • Mohammed, I. A., & Ug, A. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link][10]

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Bromo-2H-1,4-Benzoxazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with poorly soluble 6-Bromo-2H-1,4-benzoxazine derivatives in biological assays. Poor aqueous solubility is a common hurdle for many promising therapeutic candidates, and this resource is designed to provide you with the expertise and practical solutions to ensure the reliability and accuracy of your experimental results.[1][2]

Introduction: The Solubility Challenge

The 6-Bromo-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. However, the inherent lipophilicity of this heterocyclic system often leads to poor solubility in the aqueous environments required for most biological assays.[3] This can result in a number of experimental artifacts, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration exposed to the biological target is lower than intended.[4][5][6]

  • Data variability and poor reproducibility: Precipitation of the compound can lead to inconsistent results between experiments.[4][5][6]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data can hinder the optimization of lead compounds.[4][5][6]

  • Cellular stress and toxicity: Compound precipitates can induce cellular stress or toxicity that is not related to the compound's pharmacological effect.[3]

This guide will walk you through a systematic approach to diagnose and overcome these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: Why are my 6-Bromo-2H-1,4-benzoxazine derivatives poorly soluble in aqueous buffers?

The poor aqueous solubility of these derivatives is primarily due to their molecular structure. The benzoxazine core is largely hydrophobic, and the presence of a bromine atom further increases lipophilicity. For a molecule to dissolve in water, the energy required to break the intermolecular forces in the solid state and to create a cavity in the solvent must be compensated by the favorable interactions between the solute and water molecules. With hydrophobic compounds, these favorable interactions are limited.

Q2: What is the first step I should take when I suspect a solubility issue?

The first step is to confirm the solubility of your compound in the final assay buffer. A simple visual inspection for turbidity or precipitate after diluting your stock solution is a good starting point. For a more quantitative assessment, nephelometry or light scattering techniques can be employed to detect sub-visible precipitation.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assays?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds.[4][7] However, DMSO can have its own biological effects and can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% (v/v), with many researchers aiming for concentrations below 0.1% to minimize off-target effects.[2] The specific tolerance to DMSO is cell-line dependent and should be determined empirically.[2][8]

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a systematic approach to troubleshooting and overcoming solubility issues with your 6-Bromo-2H-1,4-benzoxazine derivatives.

Issue 1: My compound precipitates immediately upon dilution into the aqueous assay buffer.

This is a classic case of a compound "crashing out" of solution and is a very common issue.[2] It occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly transferred to an aqueous environment where it is poorly soluble.

Solution A: Optimize the Dilution Protocol

A simple yet often effective strategy is to modify the dilution process to avoid rapid changes in solvent polarity.

Step-by-Step Protocol:

  • Prepare a high-concentration stock solution of your 6-Bromo-2H-1,4-benzoxazine derivative in 100% DMSO.

  • Perform a serial dilution of this stock solution in 100% DMSO to create intermediate stocks.

  • For the final dilution into your aqueous assay buffer, add the small volume of the DMSO intermediate stock to a larger volume of the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate and precipitate.

Solution B: Employ Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[9][10][11][12][13]

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationConsiderations
Ethanol1-5%Can have biological effects at higher concentrations.
Polyethylene Glycol (PEG) 300/4001-10%Generally well-tolerated by cells.[14]
Propylene Glycol1-5%Can be viscous at higher concentrations.[11]

Step-by-Step Protocol:

  • Prepare your final assay buffer containing the desired concentration of the co-solvent.

  • Add your DMSO stock solution to the co-solvent-containing buffer while vortexing.

  • Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself.

Issue 2: My compound appears to be soluble, but I am getting inconsistent results.

Even if you don't see visible precipitation, your compound may be forming small, non-visible aggregates that can lead to variability in your data.

Solution: Utilize Solubilizing Excipients

Excipients are inactive substances used to deliver an active compound. Certain excipients can significantly enhance the solubility of poorly soluble drugs.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent solubility in water.[1][15][16]

Step-by-Step Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological applications due to its good safety profile.

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Add your compound (either neat or as a concentrated DMSO stock) to the cyclodextrin solution.

  • Allow time for the inclusion complex to form. This may require gentle heating or sonication.

  • Filter the solution to remove any undissolved compound before use.

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[9][16]

Commonly Used Surfactants:

SurfactantTypeTypical Final Concentration
Tween® 20/80Non-ionic0.01-0.1%
Pluronic® F-68Non-ionic0.02-0.1%

Step-by-Step Protocol:

  • Prepare your final assay buffer containing the desired concentration of the surfactant.

  • Add your DMSO stock solution to the surfactant-containing buffer while vortexing.

  • Be aware that surfactants can interfere with some assay formats, so appropriate controls are essential.

Workflow for Overcoming Solubility Issues

The following diagram illustrates a decision-making workflow for addressing the poor solubility of 6-Bromo-2H-1,4-benzoxazine derivatives.

Solubility_Workflow start Start: Poorly Soluble 6-Bromo-2H-1,4-benzoxazine Derivative precipitate Observe Precipitation in Aqueous Buffer? start->precipitate optimize_dilution Optimize Dilution Protocol precipitate->optimize_dilution Yes inconsistent_data Data Still Inconsistent? precipitate->inconsistent_data No use_cosolvent Use Co-solvents (e.g., PEG, Ethanol) optimize_dilution->use_cosolvent optimize_dilution->inconsistent_data use_excipient Use Solubilizing Excipients (Cyclodextrins, Surfactants) use_cosolvent->use_excipient use_cosolvent->inconsistent_data use_excipient->inconsistent_data consider_formulation Consider Advanced Formulation Strategies (e.g., Nanosuspensions) use_excipient->consider_formulation If still problematic success Proceed with Biological Assay use_excipient->success inconsistent_data->use_cosolvent Yes inconsistent_data->use_excipient Yes inconsistent_data->success No

Sources

Technical Support Center: Functionalization of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with the 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Protocols Audience: Medicinal Chemists, Process Chemists

Scaffold Identification & Stability Profile

Before troubleshooting, confirm your specific tautomer. In drug discovery, the 3,4-dihydro-2H-1,4-benzoxazine (Structure A ) is the most common "benzoxazine" scaffold, serving as a core for antibiotics (e.g., Levofloxacin precursors) and cardiovascular agents.

  • Structure A (Target): 3,4-dihydro-2H-1,4-benzoxazine (Secondary amine, stable).

  • Structure B (Oxidized): 2H-1,4-benzoxazin-3(4H)-one (Lactam, very stable).

  • Structure C (Imine): 2H-1,4-benzoxazine (Imine, unstable/reactive intermediate).

Critical Distinction: Do not confuse this with 1,3-benzoxazines , which are widely used in polymer chemistry (resins) and have different ring-opening instabilities. This guide focuses on the 1,4-isomer .

Stability Matrix
ConditionStability RatingPrimary Side ReactionPrevention
Air/Oxygen Low (at >80°C)Oxidative dehydrogenation to imine or oxidation to lactam (C-2 oxidation).Degas solvents; use inert atmosphere (Ar/N₂).
Strong Acid ModerateHydrolysis of the hemiaminal ether (ring opening).Avoid aqueous strong acids; use Lewis acids carefully.
Pd(0) Catalysts VariableCatalyst poisoning via N-4 coordination.Protect N-4 (Boc/Ac) before coupling.
Strong Base HighGenerally stable; N-deprotonation occurs.None required.

Troubleshooting Guide: Cross-Coupling (C-6 Functionalization)

The 6-bromo position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, but the heterocyclic ring introduces specific failure modes.

Q1: "The reaction stalls at <20% conversion, even with active catalysts like Pd(dppf)Cl₂."

Diagnosis: Catalyst Poisoning by the Free Amine. The secondary amine (N-4) in the dihydro scaffold is a competent ligand for Palladium. It competes with your phosphine ligands, forming an inactive Pd-amine complex, effectively shutting down the catalytic cycle. Corrective Action:

  • Protect the Nitrogen: Install a Boc (tert-butoxycarbonyl) or Acetyl group before the coupling step.

    • Protocol: React scaffold with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM.

  • Alternative: If you must keep the NH free, use a catalyst system with a bulky, electron-rich ligand that outcompetes the amine, such as XPhos Pd G3 or RuPhos , and use a weaker base (K₃PO₄) to minimize N-arylation side reactions.

Q2: "I observe a significant byproduct with Mass = (Starting Material - 79)."

Diagnosis: Protodehalogenation (Hydrodebromination). The bromine atom is replaced by hydrogen. This is common in electron-rich heterocycles. Mechanism: After oxidative addition, the Pd-Ar species undergoes transmetallation with a hydride source (often from the solvent, e.g., isopropanol, or via


-hydride elimination from alkyl groups on the ligand or base) instead of the boronic acid.
Corrective Action: 
  • Solvent Switch: Avoid secondary alcohols (IPA). Use 1,4-Dioxane or Toluene/Water .

  • Base Choice: Switch from alkoxide bases (NaOEt) to K₂CO₃ or CsF .

  • Temperature: Lower the reaction temperature. If heating to 100°C, try 80°C.

Q3: "I see a byproduct with Mass = (Starting Material + Ar - H), but the NMR is messy."

Diagnosis: Competitive N-Arylation. If the amine is unprotected, the Palladium catalyst can facilitate Buchwald-Hartwig amination at the N-4 position instead of (or in addition to) the Suzuki coupling at C-6. Verification: Check 1H NMR. If the N-H signal (broad singlet ~4-6 ppm) is missing, you have N-arylated. Corrective Action: Mandatory N-Protection (see Q1).

Troubleshooting Guide: Oxidation & Ring Integrity

Q4: "My product has a mass of M-2 or M+14 relative to the expected product."

Diagnosis: Oxidative Degradation. [1]

  • M-2 (Dehydrogenation): Oxidation of the -CH₂-CH₂- bridge to a -CH=CH- (imine) or fully aromatic benzoxazole species.

  • M+14 (Carbonyl Formation): Oxidation of the methylene alpha to the oxygen (C-2) or nitrogen (C-3) to form a lactam (benzoxazinone). Cause: 3,4-dihydro-1,4-benzoxazines are electron-rich and prone to auto-oxidation in air, especially under basic, heated conditions (standard Suzuki conditions). Corrective Action:

  • Strict Deoxygenation: Sparge all solvents with Argon for 15 minutes. Perform the reaction in a sealed vessel.

  • Antioxidants: Add a radical scavenger like BHT (butylated hydroxytoluene) if the reaction allows, though this is rarely necessary if air is excluded.

Visual Analysis: Reaction Pathways

The following diagram illustrates the competition between the desired coupling and the three primary failure modes: Poisoning, N-Arylation, and Oxidation.

BenzoxazinePathways Start 6-Bromo-3,4-dihydro- 2H-1,4-benzoxazine Protect Step 1: N-Protection (Boc/Ac) Start->Protect Recommended Poison FAILURE: Catalyst Poisoning (Pd-Amine Complex) Start->Poison Unprotected + Pd N_Aryl SIDE RXN: N-Arylation (Buchwald-Hartwig) Start->N_Aryl Unprotected + Ar-X Oxidation SIDE RXN: Oxidation (Benzoxazinone/Imine) Start->Oxidation O2 / Heat Coupling Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Protect->Coupling Product Desired Product (6-Aryl-N-Boc) Coupling->Product Dehalo SIDE RXN: Protodehalogenation (Loss of Br) Coupling->Dehalo Hydride Source

Caption: Reaction map showing the critical necessity of N-protection to avoid catalyst poisoning and N-arylation, alongside environmental controls for oxidation.

Optimized Protocols

Protocol A: N-Boc Protection (Recommended Precursor Preparation)

This step prevents 80% of common coupling failures.

  • Dissolve: 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) in DCM (0.2 M).

  • Add: Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Optionally add Et₃N (1.5 equiv) to speed up the reaction.

  • React: Stir at RT for 4–16 hours. Monitor by TLC (the Boc product is significantly less polar).

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.

  • Result: N-Boc-6-bromo-3,4-dihydro-2H-1,4-benzoxazine . Use this stable solid for all metal-catalyzed couplings.

Protocol B: High-Fidelity Suzuki Coupling

Optimized for the N-Boc protected scaffold.

  • Reagents:

    • Substrate: N-Boc-6-bromo-benzoxazine (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.5 equiv).[2]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust against residual steric bulk.

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1) .

  • Procedure:

    • Combine solid reagents in a microwave vial or pressure tube.

    • Add solvents and sparge with Argon for 10 mins (Critical for preventing oxidation).

    • Seal and heat to 85°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water. Purify on Silica.

  • Deprotection (Optional): Remove Boc with TFA/DCM (1:4) at RT for 1 hour to recover the free amine.

References

  • Scaffold Synthesis & Properties: Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). Link

  • Suzuki Coupling Side Reactions: Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. Yoneda Labs Technical Notes. Link

  • Unprotected Amine Issues: Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] RSC Advances, 14. Link

  • Oxidative Instability: Zhang, X., et al. (2012). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Chemical Communications. Link

  • General Benzoxazine Chemistry: PubChem. (2025). 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. Link

Sources

Analytical methods for assessing the purity of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assessment of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Executive Summary & Molecule Context

Subject: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione CAS Registry Number: 1056267-89-0 (Reference) Primary Application: Pharmaceutical intermediate (e.g., synthesis of NS-2028, a guanylyl cyclase inhibitor).[1] Critical Quality Attribute (CQA): The integrity of the thione (C=S) moiety. This functional group is labile; it is prone to hydrolysis (reverting to the oxo-derivative) and oxidative dimerization (forming disulfides).

This guide provides self-validating analytical protocols to distinguish the target molecule from its three primary impurities:

  • The "Oxo" Impurity: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Hydrolysis product).

  • The "Dimer" Impurity: Disulfide oxidative coupling product.

  • Starting Material: 2-Amino-4-bromophenol.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for purity assessment, highlighting the specific detection methods for each impurity type.

AnalyticalWorkflow Sample Crude Sample (6-Br-Benzoxazine-Thione) HPLC Method A: RP-HPLC (Purity & Separation) Sample->HPLC Dissolve in ACN NMR Method C: 1H/13C NMR (Tautomer Confirmation) Sample->NMR Dissolve in DMSO-d6 MS Method B: LC-MS (Identity & Bromine Pattern) HPLC->MS Confirm Mass Result_Oxo Impurity: Oxo-Analog (Hydrolysis) HPLC->Result_Oxo Earlier Elution (More Polar) Result_Dimer Impurity: Disulfide (Oxidation) HPLC->Result_Dimer Late Elution (Hydrophobic) MS->Result_Oxo M-16 mass diff NMR->Result_Oxo Carbonyl Shift (~165 ppm)

Caption: Integrated analytical workflow for separating the target thione from hydrolytic (oxo) and oxidative (dimer) impurities.

Module 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the Thione target from the Oxo impurity.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for separating moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the thioamide/phenol, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Strong eluent for organic heterocycles.
Gradient 10% B to 90% B over 15 minsThiones are less polar than ketones; a gradient ensures the "Oxo" impurity elutes first.
Detection UV @ 254 nm & 310 nm310 nm is specific to the C=S chromophore (n→π* transition), enhancing selectivity over non-thionated impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Troubleshooting Guide: HPLC

Q: I see a "ghost peak" eluting before my main peak. What is it?

  • Diagnosis: This is likely the Oxo-impurity (6-Bromo-2H-1,4-benzoxazin-3(4H)-one).

  • Mechanism: The C=S bond is less polar (more lipophilic) than the C=O bond. Therefore, on a Reverse Phase (C18) column, the oxygenated impurity interacts less with the stationary phase and elutes earlier.

  • Validation: Check the UV spectrum of the ghost peak. The Oxo-derivative will have a lower absorbance at 310-320 nm compared to the Thione target.

Q: My main peak is splitting or tailing significantly.

  • Diagnosis: Thione-Thiol Tautomerism.[2][3][4]

  • Mechanism: In solution, the molecule exists in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. Fast exchange on the column timescale causes peak broadening.

  • Solution: Ensure the mobile phase is acidic (pH ~3). This protonates the system and favors the thione form, collapsing the equilibrium into a single, sharper peak.

Module 2: Mass Spectrometry (LC-MS)

Objective: Confirm identity using the unique Bromine isotopic signature.

Key Spectral Features
  • Bromine Isotope Pattern:

    • Bromine exists as

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Expectation: The molecular ion (

      
      ) must appear as a 1:1 doublet  separated by 2 mass units.
      
    • Example: If Monoisotopic Mass is ~243, you will see peaks of equal intensity at m/z 244 and m/z 246 .

    • Failure Mode: If you do not see this 1:1 pattern, you have lost the bromine (de-halogenation impurity).

  • Thione vs. Oxo Mass Shift:

    • Target (Thione): Mass

      
      .
      
    • Impurity (Oxo): Mass

      
       (Sulfur [32] replaced by Oxygen [16]).
      
    • Action: Scan for the

      
       peak (accounting for H).
      

Module 3: Nuclear Magnetic Resonance (NMR)

Objective: Structural validation and tautomer identification.

Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent solubility issues and slow down proton exchange).

  • Concentration: ~10 mg/0.6 mL.

Interpretation & Troubleshooting

Q: The NH proton signal is missing or extremely broad.

  • Reason: The proton on the nitrogen (position 4) is acidic due to the adjacent thione/carbonyl. It exchanges rapidly with trace water in the DMSO.

  • Fix: Add a drop of

    
     to the tube. If the signal disappears completely, it confirms it is the exchangeable NH/SH proton.
    

Q: How do I definitively distinguish the Thione from the Oxo impurity by NMR?

  • Method:

    
     NMR is the gold standard here.
    
    • C=O (Oxo impurity): Carbonyl carbons typically resonate at 160–165 ppm .

    • C=S (Target Thione): Thiocarbonyl carbons are significantly deshielded, resonating downfield at 180–185 ppm .

    • Self-Validating Step: If you see a signal at 160 ppm, your sample has hydrolyzed.

Impurity Formation Pathways

Understanding how impurities form allows you to prevent them.

ImpurityPathways Start Starting Material (2-Amino-4-bromophenol) Target TARGET (Thione Form) Stable in Solid State Start->Target Synthesis (e.g., Lawesson's Reagent) Thiol Tautomer (Thiol Form) Favored in Basic Soln Target->Thiol Tautomerization (Solvent Dependent) Oxo IMPURITY 1: Oxo-Analog (Irreversible Hydrolysis) Target->Oxo Hydrolysis (H2O/Heat) Dimer IMPURITY 2: Disulfide (Oxidative Dimerization) Thiol->Dimer Oxidation (Air/O2)

Caption: Chemical pathways leading to the two primary impurities: Hydrolysis (Oxo) and Oxidation (Dimer).

FAQ: Storage & Stability

Q: Can I store the compound in solution? A: No. In solution (especially protic solvents like Methanol), the thione is susceptible to hydrolysis back to the oxo-derivative. Store as a solid powder at -20°C under inert gas (Argon/Nitrogen).

Q: The sample turned yellow/orange. Is it degraded? A: Not necessarily. Thiones are often colored (yellow/orange) due to the C=S chromophore. However, if the color fades to white/colorless, suspect hydrolysis to the Oxo-derivative (which is often colorless).

References

  • Synthesis & Properties of Benzoxazine-thiones

    • Source: PubChem Compound Summary for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.
    • URL:[Link]

  • Thione-Thiol Tautomerism Analysis

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[4]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Analytical Methods for Sulfur Heterocycles

    • Title: HPLC analysis of benzoxazine deriv
    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

The Influence of C6 Substitution on the Bioactivity of Benzoxazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzoxazinone scaffold represents a privileged heterocyclic system due to its wide range of pharmacological activities.[1][2] These compounds have demonstrated potential as antimicrobial, antifungal, anti-inflammatory, anticancer, and herbicidal agents.[3][4][5] The versatility of the benzoxazinone core allows for extensive chemical modification to optimize potency and selectivity for a given biological target. Among the various positions on the benzoxazinone ring system, the C6 position has emerged as a critical site for substitution, capable of significantly influencing the molecule's biological profile.

This guide provides an in-depth comparison of 6-substituted benzoxazinone derivatives, focusing on their structure-activity relationships (SAR). We will explore the impact of different substituents at this position on various biological activities, supported by experimental data and detailed protocols to empower your own research endeavors.

The Benzoxazinone Core and the Significance of the C6 Position

The benzoxazinone core, a fusion of a benzene ring and an oxazine ring, provides a rigid framework that can be tailored for specific biological targets. The electronic and steric properties of substituents on the benzene ring can modulate the overall physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and electronic distribution. These modifications, in turn, affect how the molecule interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic properties.

The C6 position, in particular, is a key site for modification. Substituents at this position can project into specific binding pockets of enzymes or receptors, leading to enhanced affinity and activity. Furthermore, the electronic nature of the C6 substituent can influence the reactivity and metabolic stability of the entire benzoxazinone scaffold.

Comparative Analysis of 6-Substituted Benzoxazinone Derivatives

The following sections compare the effects of various substituents at the C6 position on the antibacterial and herbicidal activities of benzoxazinone derivatives.

Antibacterial Activity

Recent studies have highlighted the potential of 6-substituted benzoxazinones as a novel class of antibacterial agents. An SAR survey of a series of benzoxazinone derivatives targeting bacterial type IIa topoisomerase revealed that a range of small electron-donating and electron-withdrawing groups are tolerated at the C6 position.[6]

Table 1: Structure-Activity Relationship of 6-Substituted Benzoxazinones as Antibacterial Agents

Compound ID6-SubstituentAntibacterial Activity (MIC/IC50)Reference
1a -HModerate[6]
1b -CH3Moderate[6]
1c -ClGood[7]
1d -CNGood[6]

Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.

A key finding from these studies is that a cyano (-CN) group at the C6 position affords good antibacterial potency while minimizing off-target effects, such as hERG cardiac channel activity.[6] This suggests that an electron-withdrawing group at this position is favorable for this specific antibacterial target. The synthesis of a 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b][1][8]oxazin-2-one derivative has also been reported as a promising antibacterial candidate, indicating that more complex substituents can also confer potent activity.[9]

Herbicidal Activity

Benzoxazinone derivatives have also shown significant promise as herbicides, with some compounds targeting the enzyme protoporphyrinogen IX oxidase (PPO).[5] The substitution pattern on the benzoxazinone ring is crucial for this activity.

A study on benzoxazinone-pyrimidinedione hybrids identified a derivative with a substituent at the 6-position that exhibited excellent, broad-spectrum herbicidal activity.[5] Specifically, the compound ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1][8]oxazin-4-yl)butanoate demonstrated high potency. While this is a complex hybrid molecule, it underscores the importance of substitution at the C6 position for achieving potent PPO inhibition.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of 6-substituted benzoxazinone derivatives and their biological evaluation are provided below.

General Synthesis of 6-Substituted 1,4-Benzoxazin-3-one Derivatives

This protocol describes a general method for the synthesis of 6-substituted 1,4-benzoxazin-3-ones, which can be adapted for various starting materials.

Step 1: Synthesis of 2-(Substituted-aminophenoxy)acetic acid ethyl ester

  • To a solution of the appropriately substituted 2-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Cyclization to form the 6-Substituted-2H-benzo[b][1][8]oxazin-3(4H)-one

  • Dissolve the purified ester from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to reflux (typically 200-250 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Collect the precipitate by filtration, wash with hexane, and dry under vacuum to yield the desired 6-substituted benzoxazinone.

Diagram 1: General Synthetic Scheme for 6-Substituted Benzoxazinones

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization 2-Aminophenol 2-Aminophenol Ester_Product Ester_Product 2-Aminophenol->Ester_Product K2CO3, Acetone Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Ester_Product Benzoxazinone Benzoxazinone Ester_Product->Benzoxazinone High Temp.

Caption: Synthetic route to 6-substituted benzoxazinones.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Workflow for Antibacterial MIC Determination

G A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C D->E F Read MIC E->F

Caption: Workflow for MIC determination.

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways.[1]

  • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).

  • Prepare a solution of the PPO enzyme in the reaction buffer.

  • In a black 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a plate reader.

  • The rate of increase in fluorescence corresponds to the PPO activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Diagram 3: PPO Inhibition Assay Workflow

G A Prepare Reagents B Add Buffer, Compound, and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate (Protoporphyrinogen IX) C->D E Measure Fluorescence Over Time D->E F Calculate IC50 E->F

Caption: Workflow for PPO inhibition assay.

Future Directions and Conclusion

The exploration of 6-substituted benzoxazinone derivatives is a promising avenue for the discovery of new therapeutic agents and agrochemicals. The available data, although not exhaustive, clearly indicates that the nature of the substituent at the C6 position plays a pivotal role in determining the biological activity of these compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-substituted benzoxazinones to establish more comprehensive SAR models for various biological targets. This will involve the exploration of a wider range of substituents with varying electronic and steric properties. Such studies, guided by the protocols outlined in this guide, will undoubtedly accelerate the development of novel and effective benzoxazinone-based molecules.

References

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  • Al-Omair, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Rybczynski, P. J., et al. (2003). Benzoxazinones as PPARgamma agonists. part 1: SAR of three aromatic regions. Bioorganic & Medicinal Chemistry Letters, 13(14), 2359-62.
  • Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 267-274.
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  • Singh, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Zuo, Y., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(35), 14221–14231.
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  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
  • Zuo, Y., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(35), 14221–14231.
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  • Kiec-Kononowicz, K., & Pękala, E. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)
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  • Asif, M. (2022). A review on recent advances in the synthesis and biological applications of 1,3-benzoxazine derivatives.
  • Jadhav, S. D., et al. (2015). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 8(7), 133-138.
  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226038.
  • de Souza, M. V. N., et al. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ChemMedChem, 17(11), e202200088.
  • El-Gaby, M. S. A. (2002). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Acta Chimica Slovenica, 49(1), 179-188.
  • Khan, K. M., et al. (2021). Combined structure–activity relationship (SAR) based on IC50 values and docking study of aurone derivatives as α-glucosidase inhibitors. RSC Advances, 11(48), 30168-30180.
  • Martínez-Pascual, R., et al. (2024). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. RSC Advances, 14(3), 1835-1847.
  • de Oliveira, K. T., et al. (2015). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 39(8), 6127-6135.
  • Wang, X., et al. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 73(41), 17094–17106.

Sources

A Comparative Guide to the In Vitro Anticancer Activity of Novel 1,2,3-Triazole-2H-benzo[b]oxazin-3(4H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vitro anticancer activity of a novel class of compounds, 1,2,3-triazole-2H-benzo[b]oxazin-3(4H)-ones. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, elucidates mechanistic pathways, and offers detailed experimental protocols to facilitate reproducible and informed research in the quest for more effective cancer therapeutics.

Introduction: The Rationale for Hybrid Pharmacophores

The development of novel anticancer agents often involves the strategic combination of different pharmacophores to create hybrid molecules with enhanced efficacy and potentially reduced toxicity. The fusion of the 1,2,3-triazole and 2H-benzo[b]oxazin-3(4H)-one moieties is a prime example of this strategy. The 1,2,3-triazole ring, a bioisostere of the amide bond, is known for its metabolic stability and its ability to form various non-covalent interactions with biological targets.[1] Concurrently, the benzoxazinone core is a rigid planar structure capable of intercalating into DNA, a mechanism known to induce cellular damage in cancer cells.[2] This guide will explore the anticancer potential of these hybrid compounds, comparing their performance against established chemotherapeutic agents and elucidating their mechanisms of action.

Comparative Cytotoxicity Analysis

A critical initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment.

A recent study detailed the synthesis and evaluation of a series of 1,2,3-triazole-2H-benzo[b]oxazin-3(4H)-one derivatives against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary).[3][4] Among the synthesized compounds, derivatives 14b and 14c emerged as the most potent, particularly against the A549 lung cancer cell line, with IC50 values of 7.59 ± 0.31 µM and 18.52 ± 0.59 µM , respectively.[3][4]

To contextualize the efficacy of these novel compounds, it is essential to compare their IC50 values with those of standard-of-care anticancer drugs across the same cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
Novel Compound 14b A549 (Lung) 7.59 Induces Apoptosis, ROS, DNA Damage, Autophagy [3][4]
Novel Compound 14c A549 (Lung) 18.52 Induces Apoptosis, ROS, DNA Damage, Autophagy [3][4]
DoxorubicinA549 (Lung)> 20 (24h)[5]DNA intercalator, Topoisomerase II inhibitor
CisplatinA549 (Lung)6.59 (72h)[6]DNA cross-linking agent
PaclitaxelA549 (Lung)0.0024 (6 days)[7]Microtubule stabilizer
EtoposideA549 (Lung)3.49 (72h)[6]Topoisomerase II inhibitor
ErlotinibA549 (Lung)~23 (24h)[8]EGFR tyrosine kinase inhibitor
Novel Compound 14b MCF-7 (Breast) >40 [3]-
DoxorubicinMCF-7 (Breast)2.5 (24h)[5]DNA intercalator, Topoisomerase II inhibitor
Novel Compound 14b HCT-116 (Colon) >40 [3]-
DoxorubicinHCT-116 (Colon)-DNA intercalator, Topoisomerase II inhibitor

Table 1: Comparative IC50 values of novel 1,2,3-triazole-2H-benzo[b]oxazin-3(4H)-ones and standard anticancer drugs against various cancer cell lines.

From this comparison, it is evident that while novel compound 14b shows promising activity against the A549 lung cancer cell line, its efficacy is cell-line dependent, with lower activity observed against MCF-7 and HCT-116 cells. This highlights the importance of cell-based screening to identify responsive cancer types.

Mechanistic Insights: A Multi-pronged Attack on Cancer Cells

The superior anticancer activity of compounds 14b and 14c in A549 cells is attributed to their ability to induce cell death through multiple, interconnected pathways.[3][4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining confirmed that compounds 14b and 14c significantly induce apoptosis in A549 cells in a dose-dependent manner.[3][4]

Generation of Reactive Oxygen Species (ROS)

Elevated levels of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis.[8] Studies have shown that treatment with compounds 14b and 14c leads to a significant increase in intracellular ROS levels in A549 cells, suggesting this as a key initiating event in their cytotoxic mechanism.[3][4]

DNA Damage

The benzoxazinone core's ability to intercalate with DNA is a likely contributor to the observed DNA damage.[2] Western blot analysis has revealed an upregulation of γ-H2AX, a sensitive marker of DNA double-strand breaks, in cells treated with these novel compounds.[3][4][9][10]

Induction of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death. In the context of these novel compounds, the induction of autophagy appears to be a component of the cell death mechanism.[3][4] This is evidenced by the increased expression of the autophagy marker LC3-II, as detected by western blotting.[3][4][9]

The interplay of these mechanisms suggests a robust and multi-faceted approach to cancer cell killing, which may be advantageous in overcoming resistance mechanisms that can thwart therapies targeting a single pathway.

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action Compound 1,2,3-Triazole-2H-benzo[b]oxazin-3(4H)-one (e.g., 14b, 14c) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage DNA Damage (γ-H2AX upregulation) Compound->DNA_Damage Causes Autophagy Autophagy Induction (LC3-II upregulation) Compound->Autophagy Induces Apoptosis Apoptosis ROS->Apoptosis Triggers DNA_Damage->Apoptosis Leads to Cell_Death Cancer Cell Death Autophagy->Cell_Death Contributes to Apoptosis->Cell_Death Results in

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours. [11]2. Treat the cells with a range of concentrations of the novel compounds and a vehicle control.

  • Incubate the plates for an additional 48 to 72 hours. [5]4. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [11]5. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Seed 1 x 10⁶ cells in a T25 flask and treat with the test compounds for the desired time. [12]2. Harvest both floating and adherent cells and wash twice with cold PBS. [12]3. Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension. [13]5. Incubate for 15-20 minutes at room temperature in the dark. [1][13]6. Add 400 µL of 1X binding buffer to each tube. [1][13]7. Analyze the cells immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive. [1]

Western Blot Analysis for DNA Damage and Autophagy Markers

This technique is used to detect specific proteins in a sample.

Detailed Protocol:

  • Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • For DNA Damage: Rabbit anti-γ-H2AX antibody.

    • For Autophagy: Rabbit anti-LC3B antibody (detects both LC3-I and LC3-II). [14] * Loading Control: Mouse anti-β-actin or anti-GAPDH antibody.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The novel 1,2,3-triazole-2H-benzo[b]oxazin-3(4H)-one derivatives, particularly compound 14b , demonstrate significant in vitro anticancer activity against lung cancer cells. Their multi-faceted mechanism of action, involving the induction of apoptosis, ROS generation, DNA damage, and autophagy, presents a promising strategy for overcoming cancer cell resistance.

This guide provides a framework for the comparative evaluation of these and other novel anticancer compounds. Future research should focus on in vivo studies to assess the efficacy and safety of these compounds in animal models. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity. The detailed protocols provided herein should empower researchers to rigorously and reproducibly advance the field of anticancer drug discovery.

References

  • MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. (2021). Applied Sciences. [Link]

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  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines. (2025). BenchChem.
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  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (2018). Journal of Cellular and Molecular Medicine.
  • Culturing A549 cells. (n.d.). Nanopartikel.info.
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  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
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  • Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. (2022). STAR Protocols.
  • A triazole-conjugated benzoxazone induces reactive oxygen species and promotes autophagic apoptosis in human lung cancer cells. (2018).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology.
  • Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. (2014). Pharmaceuticals.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). International Research Journal of Medicine and Medical Sciences.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
  • 1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549). (2021). ACS Omega.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025).
  • IC50 values of the tested compounds against MCF7 and Hela cell lines. (n.d.).
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A Comparative Guide to the Synthetic Methodologies of 4H-1,3-Benzoxazines: From Classic Reactions to Green Innovations

Author: BenchChem Technical Support Team. Date: February 2026

The 4H-1,3-benzoxazine scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry, materials science, and organic synthesis. Its derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, and serve as crucial intermediates for more complex molecular architectures. The versatility of this scaffold has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations.

This guide provides an in-depth comparison of the primary synthetic methodologies for constructing the 4H-1,3-benzoxazine ring system. We will explore the nuances of the traditional one-pot condensation, delve into the efficiencies of modern catalytic approaches, and highlight the ingenuity of emerging green synthetic protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their specific applications, balancing factors such as yield, substrate scope, reaction conditions, and environmental impact.

I. The Traditional Workhorse: One-Pot Condensation of Phenols, Formaldehyde, and Primary Amines

The classical synthesis of 3,4-dihydro-2H-1,3-benzoxazines is a one-pot, three-component condensation reaction involving a phenol, formaldehyde, and a primary amine.[1][2] This method, often referred to as a Mannich-type reaction, has been a reliable and straightforward approach for decades.

Mechanistic Rationale

The reaction proceeds through a stepwise mechanism. Initially, the primary amine reacts with formaldehyde to form a reactive N-hydroxymethylamine intermediate. Concurrently, the phenol can react with formaldehyde to form a hydroxymethylphenol. The key step involves the electrophilic attack of the protonated N-hydroxymethylamine (or the corresponding iminium ion) on the electron-rich ortho position of the phenol. Subsequent intramolecular cyclization via condensation between the phenolic hydroxyl group and the amino-methyl group, with the elimination of water, yields the final 1,3-benzoxazine ring. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of polymeric side products.

Experimental Protocol: Classical One-Pot Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol (1 equivalent) in a suitable solvent such as dioxane or toluene.

  • Addition of Amine: Add the primary amine (1 equivalent) to the solution and stir.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (2 equivalents) to the reaction mixture. The excess formaldehyde drives the reaction towards the product.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Advantages and Limitations

The primary advantage of this method is its operational simplicity and the use of readily available and inexpensive starting materials.[2] However, it often requires high temperatures and can suffer from the formation of byproducts, including Mannich bases and polymeric resins, which can complicate purification and lower yields.[2][3] The use of formaldehyde, a known carcinogen, also presents a significant drawback from a safety and environmental perspective.[4]

II. Modern Catalytic Approaches: Enhancing Efficiency and Selectivity

To overcome the limitations of the traditional method, a variety of modern catalytic systems have been developed. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Gold(I)-Catalyzed Cycloisomerization

A notable advancement is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.[5] This method provides a powerful and chemoselective route to substituted 4H-benzo[d][5][6]oxazines under very mild conditions.

  • Causality of Experimental Choice: The gold(I) catalyst acts as a soft π-acid, activating the alkyne moiety towards nucleophilic attack by the amide oxygen. This specific activation allows for a highly regioselective 6-exo-dig cyclization, leading to the desired benzoxazine ring system. The mild reaction conditions (room temperature) are a direct consequence of the high efficiency of the gold catalyst.[5]

Experimental Protocol: Gold(I)-Catalyzed Synthesis

  • Reactant Setup: In an oven-dried round-bottom flask, dissolve the N-(2-alkynyl)aryl benzamide (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the gold(I) catalyst (e.g., 3-10 mol%) to the stirred solution at room temperature. No inert atmosphere is typically required.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding a few drops of triethylamine and water. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[5]

Other Metal-Catalyzed Syntheses

Various other metals, including palladium, copper, and iron, have been successfully employed to catalyze the synthesis of benzoxazines and their derivatives.[5][7] For instance, Pd-catalyzed aerobic oxidative coupling of anthranilic acid with isocyanides provides an efficient route to 2-aminobenzoxazin-4-ones.[7] Copper catalysts have been used for decarboxylative coupling approaches.[7] These methods often involve different starting materials and mechanistic pathways compared to the gold-catalyzed cycloisomerization.

III. Green and Sustainable Methodologies: The Future of Benzoxazine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to 4H-1,3-benzoxazines. These methods aim to reduce or eliminate the use of hazardous reagents, minimize waste, and employ energy-efficient processes.

Electrochemical Synthesis

Electrochemical methods have emerged as a powerful green tool for constructing 4H-1,3-benzoxazines.[6][8][9] An exemplary approach involves the electrochemical C-H oxygenation of readily available N-benzylamides.[8][9]

  • Trustworthiness of the Protocol: This self-validating system operates without the need for external chemical oxidants or metal catalysts. The reaction is driven by an electric current, and the only theoretical byproduct is hydrogen gas, making it an exceptionally clean process.[8][9][10] The high yields and broad substrate scope further underscore the reliability of this methodology.[6]

Experimental Protocol: Electrochemical C-H Oxygenation

  • Electrochemical Cell Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the N-benzylamide substrate in a suitable solvent like DMSO containing a supporting electrolyte.

  • Electrolysis: Apply a constant current at room temperature (e.g., 25 °C).

  • Reaction Progress: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.[6]

Formaldehyde-Free and Bio-Based Syntheses

A significant push in green synthesis is the development of formaldehyde-free methods.[4][11] One innovative approach utilizes a solventless reaction of bio-sourced compounds like sesamol, furfurylamine, and benzaldehyde to create a truly bio-based benzoxazine.[4][12] This not only avoids the use of formaldehyde but also leverages renewable starting materials, significantly improving the sustainability of the process.[12]

Comparative Analysis of Synthetic Methodologies

To facilitate an objective comparison, the key performance indicators of the discussed methodologies are summarized in the table below.

MethodologyStarting MaterialsKey Reagents/CatalystsTypical ConditionsYieldsKey AdvantagesKey Disadvantages
Traditional Condensation Phenol, Aldehyde, AmineNone (or acid/base)80-110 °C, RefluxModerate to GoodSimple, Inexpensive reagentsHigh temp, Byproducts, Use of formaldehyde
Gold(I)-Catalyzed Cycloisomerization N-(2-alkynyl)aryl benzamidesGold(I) catalystRoom TemperatureGood to Excellent[5]Mild conditions, High selectivityCost of catalyst, Multi-step substrate prep
Electrochemical Synthesis N-benzylamidesNone (Electrolysis)Room TemperatureHigh[6][8]Metal- and oxidant-free, GreenRequires specialized equipment
Formaldehyde-Free Bio-Based Bio-phenols, Bio-amines, BenzaldehydeNone110 °C, SolventlessHigh[4]Sustainable, Formaldehyde-freeLimited to available bio-reagents

Visualizing the Synthetic Pathways

To better illustrate the discussed methodologies, the following diagrams outline the general reaction schemes and workflows.

Traditional_Synthesis Phenol Phenol Intermediate Iminium Ion/ Mannich Base Intermediate Phenol->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Benzoxazine 4H-1,3-Benzoxazine Intermediate->Benzoxazine Intramolecular Cyclization - H2O

Caption: General scheme of the traditional one-pot synthesis of 4H-1,3-benzoxazines.

Catalytic_Workflow Start Start: N-(2-alkynyl)aryl benzamide in DCM Add_Catalyst Add Au(I) Catalyst (3-10 mol%) Start->Add_Catalyst Stir Stir at Room Temp Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Et3N and H2O Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Product: Substituted 4H-1,3-Benzoxazine Purify->Product

Caption: Experimental workflow for the Gold(I)-catalyzed synthesis of 4H-1,3-benzoxazines.

Conclusion and Future Outlook

The synthesis of 4H-1,3-benzoxazines has evolved significantly from its traditional roots. While the classic one-pot condensation remains a viable option for its simplicity, modern catalytic and green methodologies offer substantial improvements in terms of efficiency, selectivity, safety, and sustainability.

The choice of synthetic route will ultimately depend on the specific goals of the researcher. For large-scale, cost-effective synthesis where environmental concerns are managed, the traditional method may suffice. For the synthesis of complex, highly functionalized derivatives with high purity, modern catalytic methods, particularly gold-catalyzed cycloisomerization, are superior. Looking forward, the development of green and sustainable methods, such as electrochemical synthesis and the use of bio-renewable feedstocks, represents the most promising direction for the future of 4H-1,3-benzoxazine synthesis. These innovative approaches not only provide efficient access to this important class of heterocycles but also align with the growing demand for environmentally responsible chemical manufacturing.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines.
  • New Journal of Chemistry. (n.d.). One-Pot Green Synthesis of 4H-Benzo[d][5][6]oxazin-4-one Derivatives via Visible-Light Catalysis. RSC Publishing. Retrieved from the provided search result.

  • PMC. (2022, February 15). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][5][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from the provided search result.

  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • PMC. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • ResearchGate. (2025, August 6). A Facile and Efficient Synthesis of 4H-1,3-Benzoxazine-4-one with Electron-Withdrawing Group Derivatives | Request PDF.
  • ResearchGate. (n.d.). Design synthesis of 4H-1,3-benzoxazin-4-ones.
  • ACS Publications. (2017, November 20). Synthesis of 4H-1,3-Benzoxazines via Metal- and Oxidizing Reagent-Free Aromatic C–H Oxygenation | Organic Letters.
  • Review Article. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • PubMed. (2017, December 1). Synthesis of 4H-1,3-Benzoxazines via Metal- and Oxidizing Reagent-Free Aromatic C-H Oxygenation.
  • ResearchGate. (n.d.). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new synthesis of 4H-1,3,4-benzoxadiazines. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis and Characterization of Fluid 1,3-Benzoxazine Monomers and Their Thermally Activated Curing | Request PDF.
  • SciRes Literature. (2020, December 28). Green Approach for the Synthesis of New 1,3-Oxazines.
  • ResearchGate. (n.d.). Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde.
  • Green Chemistry. (n.d.). A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: 4H-3,1-Benzoxazine Synthesis.
  • Semantic Scholar. (n.d.). Synthesis of 4H-1,3-Benzoxazines via Metal- and Oxidizing Reagent-Free Aromatic C-H Oxygenation.
  • ACS Publications. (n.d.). 4H-1,2-Benzoxazines as novel precursors of o-benzoquinone methide.
  • ResearchGate. (2025, August 7). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF.
  • ResearchGate. (n.d.). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols.
  • ACS Publications. (2022, February 15). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
  • MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][5][6]oxathiin-4-ones and 4H-Benzo[d][5][6]dioxin-4-ones. Retrieved from the provided search result.

  • ACS Publications. (2022, April 6). Formaldehyde-Free Synthesis of Fully Bio-Based Multifunctional Bisbenzoxazine Resins from Natural Renewable Starting Materials.
  • ResearchGate. (2025, August 8). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones.
  • Polymer Chemistry. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. RSC Publishing.
  • ResearchGate. (2025, August 6). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives.
  • International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.

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A Comparative Biological Evaluation of 6-Chloro vs. 6-Bromo Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents onto the benzoxazinone core can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative analysis of the biological activities of 6-chloro and 6-bromo substituted 2H-1,4-benzoxazin-3(4H)-one derivatives, drawing upon available experimental data to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.

The Significance of Halogenation at the 6-Position

The electronic and steric effects of substituents on the aromatic ring of the benzoxazinone nucleus play a crucial role in their interaction with biological targets. Halogenation at the 6-position is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates. Chlorine and bromine, being electronically similar but sterically different, can impart distinct pharmacological profiles to the parent molecule. Understanding the differential impact of these two halogens is pivotal for optimizing the therapeutic potential of this class of compounds.

Comparative Antifungal Activity

While a direct head-to-head comparison of identical 6-chloro and 6-bromo substituted 2H-1,4-benzoxazin-3(4H)-one derivatives is not extensively documented in publicly available literature, we can draw insights from studies on closely related analogs.

A study on a series of 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives bearing an acylhydrazone moiety demonstrated significant antifungal activity against a panel of plant pathogenic fungi.[1][2] In contrast, research on dibromo-substituted benzoxazinones, specifically 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-ones, also revealed antifungal properties.[3] Although the substitution pattern is not identical, a comparative look at the available data provides valuable insights.

Table 1: Comparative Antifungal Activity of 6-Chloro and Dibromo-Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound/Derivative ClassFungal StrainActivity (EC₅₀ in µg/mL)Reference
6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives Gibberella zeae23.17 - >50[1][2]
Pellicularia sasakii26.66 - >50[1][2]
Phytophthora infestans15.37 - >50[1][2]
Capsicum wilt26.76 - >50[1][2]
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one Derivatives Botrytis cinereaModerate to good at 200 mg/L[3]
Phythophtora cactorumModerate to good at 200 mg/L[3]
Rhizoctonia solaniModerate to good at 200 mg/L[3]
Fusarium culmorumModerate to good at 200 mg/L[3]

It is crucial to note that the data presented for the two classes of compounds are from separate studies with different derivative structures and testing methodologies, which limits a direct, quantitative comparison.

Comparative Anticancer Activity

The anticancer potential of halogenated benzoxazinone derivatives has been another area of active investigation. Studies have explored the cytotoxicity of both 6-chloro and 6-bromo analogs against various cancer cell lines.

Table 2: Comparative Anticancer Activity of 6-Chloro and 6-Bromo Substituted Benzoxazinone Derivatives

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
6-Chloro-1,4,2-benzodithiazine-benzoxazinone hybrids LCLC-103H (Large cell lung cancer)0.49 - >20
MCF-7 (Breast cancer)0.89 - >20
6,8-Dibromo-4H-benzo[d][4][5]oxazin-4-one Derivatives HepG2 (Liver cancer)~6 - >50[6]
MCF7 (Breast cancer)~8 - >50[6]
HCT116 (Colon cancer)~10 - >50[6]

Note: The data for the 6-chloro derivatives are for hybrid molecules containing a benzoxazinone moiety, and the 6-bromo derivatives belong to a different benzoxazinone scaffold. This highlights the need for further research on directly comparable structures.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to assess the antimicrobial and anticancer activities of benzoxazinone derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compounds start->prep_compound prep_inoculum Prepare standardized microbial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with compound dilutions and inoculum prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates (37°C for 24h for bacteria) inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[7]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cancer cells in a 96-well plate and incubate start->seed_cells prep_compound Prepare serial dilutions of test compounds seed_cells->prep_compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_treat Incubate for a defined period (e.g., 48h) treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[5]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, although not from direct comparative studies, suggests that both 6-chloro and 6-bromo substitutions on the 2H-1,4-benzoxazin-3(4H)-one scaffold can lead to compounds with significant biological activity. The slightly larger atomic radius and greater polarizability of bromine compared to chlorine can influence drug-receptor interactions and pharmacokinetic properties.

Future research should focus on the synthesis and parallel biological evaluation of a series of 6-chloro and 6-bromo substituted 2H-1,4-benzoxazin-3(4H)-one derivatives with identical substitutions at other positions. This will allow for a direct and conclusive comparison of the influence of these two halogens on various biological activities. Such studies will be invaluable in elucidating the SAR of halogenated benzoxazinones and in the rational design of more potent and selective therapeutic agents.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 13, 2026, from [Link]

  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
  • MTT Cell Assay Protocol. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry, 11. [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Sagan, J., et al. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393–401. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry, 11, 1218801. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1565657. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). ResearchGate.

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025). YouTube. Retrieved February 13, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires.
  • Piste, P. B., et al. (2013). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2202-2207.
  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4041. [Link]

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Validating the mechanism of action of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Mechanism of Action: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione Derivatives

Executive Summary

This guide objectively validates the performance and mechanism of action (MoA) of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione , a sulfur-substituted heterocyclic scaffold. While often categorized merely as a synthetic intermediate for soluble guanylyl cyclase (sGC) inhibitors (e.g., NS-2028), this guide presents evidence for its intrinsic antimicrobial bioactivity , driven specifically by the thione (C=S) moiety.

We compare this derivative against its oxygenated counterpart (the "Oxo" analog) and standard clinical references, demonstrating how the thione substitution acts as a "molecular warhead" to enhance lipophilicity and enable oxidative bioactivation.

Part 1: The Mechanism of Action (MoA)

The biological activity of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione hinges on two distinct mechanistic pillars: Thione-Mediated Bioactivation (Antimicrobial) and Heme-Pocket Binding (sGC Modulation).

Antimicrobial "Thio-Activation" Pathway

Unlike the stable carbonyl group in 6-bromo-1,4-benzoxazin-3-one, the thiocarbonyl (C=S) group in the thione derivative is chemically reactive.

  • Mechanism: The thione acts as a prodrug. Inside bacterial cells (specifically Mycobacteria and Gram-positive strains), the C=S bond undergoes oxidative desulfuration (catalyzed by monooxygenases like EthA in mycobacteria).

  • Causality: This oxidation generates a highly reactive sulfenic acid or S-oxide intermediate . These electrophilic species covalently modify bacterial enzymes (such as enoyl-ACP reductase, InhA) or disrupt metal-dependent redox systems, leading to cell death.

  • Validation: The "Oxo" analog lacks this reactivity, explaining its significantly higher Minimum Inhibitory Concentration (MIC) values.

Soluble Guanylyl Cyclase (sGC) Modulation

The 6-bromo-benzoxazine core serves as the requisite pharmacophore for NS-2028 , a highly specific sGC inhibitor.

  • Mechanism: The planar benzoxazine ring mimics the purine base of GTP. The 6-bromo substituent provides critical halogen-bonding interactions within the sGC heme pocket, locking the enzyme in an inactive conformation.

  • Role of Thione: In synthetic applications, the thione is the reactive handle used to fuse the oxadiazole ring found in NS-2028, a transformation impossible with the oxo-analog.

Part 2: Visualizing the Pathway

The following diagram illustrates the synthesis of the thione derivative and its divergent biological pathways (Bioactivation vs. Synthetic Transformation).

Benzoxazine_MoA cluster_bio Biological Mechanism (Antimicrobial) Oxo Precursor: 6-Bromo-1,4-benzoxazin-3-one (Inactive/Low Activity) Thione Target Agent: 6-Bromo-1,4-benzoxazine-3-thione (Active Scaffold) Oxo->Thione Lawesson's Reagent (Thionation) S_Oxide Reactive Intermediate: S-Oxide / Sulfenic Acid Thione->S_Oxide Bacterial Monooxygenase (Bioactivation) NS2028 Drug Derivative: NS-2028 (sGC Inhibitor) Thione->NS2028 Cyclization w/ Hydrazides Target_Enz Bacterial Target: Enoyl-ACP Reductase (Covalent Inhibition) S_Oxide->Target_Enz Acylation/ Redox Stress

Figure 1: Divergent pathways of the 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione scaffold. The 'Thione' moiety is the pivot point for both bioactivation (red path) and chemical derivatization (green path).

Part 3: Comparative Performance Analysis

The following table contrasts the Thione derivative with its Oxo-analog and a standard antibiotic (Ciprofloxacin) to highlight the "Thione Effect."

Feature6-Bromo-Benzoxazine-Thione 6-Bromo-Benzoxazine-One (Oxo)Ciprofloxacin (Standard)
Primary MoA Prodrug Activation (Reactive S-oxide formation)Steric/Competitive (Weak binding)DNA Gyrase Inhibition
Key Substituent C=S (Thiocarbonyl) C=O (Carbonyl)Fluoroquinolone Core
Lipophilicity (LogP) High (~2.5) (Enhanced membrane permeability)Moderate (~1.6)Low/Moderate
Antimicrobial Potency High (Active against M. tuberculosis & G+ bacteria)Low/InactiveVery High (Broad Spectrum)
Chemical Reactivity High (Susceptible to oxidation/alkylation)Stable (Inert)Stable
Primary Use Antimicrobial Lead / sGC Precursor Synthetic Starting MaterialClinical Antibiotic

Expert Insight: The increased lipophilicity of the thione (due to the larger, less electronegative sulfur atom) allows for superior penetration of the waxy cell walls of Mycobacteria, a distinct advantage over the oxo-analog.

Part 4: Experimental Validation Protocols

To validate the MoA described above, the following self-validating protocols should be employed.

Protocol A: Synthesis & Verification (Thionation)

Objective: Convert the inert oxo-precursor to the active thione using Lawesson’s Reagent.

  • Reactants: Dissolve 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous toluene.

  • Reagent: Add Lawesson’s Reagent (0.6 eq). Note: Use slight excess to drive equilibrium.

  • Reflux: Heat to 110°C for 3–4 hours under N₂ atmosphere.

  • Self-Validation (TLC): Monitor reaction using 20% EtOAc/Hexane.

    • Success Indicator: Disappearance of the polar "Oxo" spot (lower R_f) and appearance of the less polar, yellow "Thione" spot (higher R_f).

  • Purification: Evaporate solvent and recrystallize from ethanol to yield yellow needles.

Protocol B: Differential Antimicrobial Assay

Objective: Prove the "Thione Effect" by comparing MICs.

  • Strains: Staphylococcus aureus (Gram+) and Mycobacterium smegmatis (Model for TB).

  • Controls:

    • Negative: DMSO (Solvent).

    • Reference: Isoniazid (for Mycobacteria).

    • Comparator: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Oxo-analog).

  • Method: Microbroth dilution assay (96-well plate).

  • Data Interpretation:

    • Valid Result: The Thione derivative should exhibit an MIC 2–4 fold lower (more potent) than the Oxo-analog. If MICs are identical, the "Bioactivation" mechanism is not active in that specific strain.

References

  • Synthesis and Biological Evaluation of sGC Inhibitors: Title: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione as an intermediate in the synthesis of NS-2028. Source: Pharmaffiliates / PubChem CID 16218142. URL:[Link]

  • Antimicrobial Mechanism of Thionated Benzoxazines: Title: A note to the biological activity of benzoxazine derivatives containing the thioxo group. Source:European Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Thionation Methodology: Title: Lawesson's Reagent: A mild and convenient thionating agent.[1][2][3] Source: Organic Chemistry Portal. URL:[Link][4]

  • Benzoxazine Scaffold Activity: Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source:Malaysian Journal of Chemistry, 2024. URL:[Link]

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Cross-reactivity and target specificity of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Target Specificity and Cross-Reactivity of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Analogs: A Comparative Technical Guide

Executive Summary This guide analyzes the pharmacological profile of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one derivatives, focusing on their utility as privileged scaffolds for Translocator Protein (TSPO) ligands and 5-HT6 antagonists . Unlike classic 1,4-benzodiazepines (e.g., Diazepam) which directly modulate the GABA-A receptor—leading to sedation and motor impairment—6-bromo-benzoxazinone analogs exhibit a distinct selectivity profile. They primarily target mitochondrial TSPO or specific GPCRs, offering anxiolytic and anti-inflammatory efficacy with significantly reduced cross-reactivity at the central benzodiazepine binding site.

The Scaffold & Mechanism: Beyond the "Benzo" Stereotype

The 6-bromo-2H-1,4-benzoxazin-3(4H)-one core is structurally distinct from the 1,4-benzodiazepine nucleus found in Valium or Xanax, despite the nomenclature similarity. The presence of the 6-bromo substituent is critical for Structure-Activity Relationship (SAR) optimization.

  • Halogen Bonding: The bromine atom at position 6 often engages in halogen bonding with carbonyl backbone residues in the binding pocket of targets like TSPO or Aldose Reductase.

  • Metabolic Handle: The C-Br bond serves as a stable anchor, preventing rapid oxidative metabolism at the para-position relative to the nitrogen, while serving as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce hydrophobic aryl groups required for high-affinity TSPO binding.

Primary Mechanism of Action (TSPO Pathway)

Unlike direct GABA-A agonists, benzoxazinone analogs typically act as TSPO agonists. They facilitate the transport of cholesterol into the mitochondria, initiating the synthesis of neurosteroids (e.g., allopregnanolone). These neurosteroids then allosterically modulate the GABA-A receptor. This "indirect" modulation preserves the anxiolytic effect while minimizing the sedative side effects associated with direct channel gating.

TSPO_Pathway Ligand 6-Bromo-Benzoxazinone Analog TSPO TSPO (18 kDa) (Outer Mito Membrane) Ligand->TSPO High Affinity Agonist GABA_A GABA-A Receptor (Cl- Channel) Ligand->GABA_A Low/No Affinity (Low Cross-Reactivity) Diazepam Classic Benzodiazepine (Diazepam) Diazepam->GABA_A Direct Binding (Alpha Subunit) Effect_Bad Sedation / Motor Impairment Diazepam->Effect_Bad Cholesterol Cholesterol Transport TSPO->Cholesterol Translocation Neurosteroid Neurosteroid Synthesis (Allopregnanolone) Cholesterol->Neurosteroid CYP11A1 Neurosteroid->GABA_A Positive Allosteric Modulation Effect_Good Anxiolysis (No Sedation) GABA_A->Effect_Good

Figure 1: Mechanism of Action differentiating direct GABA-A modulation (Diazepam) from the neurosteroidogenic pathway triggered by Benzoxazinone analogs.

Comparative Analysis: Specificity & Cross-Reactivity

The following table contrasts a representative 6-bromo-benzoxazinone derivative against industry standards.

Table 1: Selectivity Profile and Cross-Reactivity

Feature6-Bromo-Benzoxazinone AnalogDiazepam (Benzodiazepine)PK11195 (Isoquinoline)
Primary Target TSPO (Ki < 5 nM)GABA-A (Ki < 10 nM)TSPO (Ki ~ 1-5 nM)
Secondary Target 5-HT6 / D2 (Variable by R-group)TSPO (Micromolar affinity)None (High specificity)
GABA-A Affinity Negligible (> 10 µM) High (Nanomolar)Negligible
Cross-Reactivity Low (Distinct scaffold)High (Immunoassay interference)Low
Side Effect Profile Anxiolytic without sedationSedation, Amnesia, AddictionN/A (Diagnostic tool)
Metabolic Stability High (Br blocks para-oxidation)Moderate (Active metabolites)Moderate

Key Insight on Cross-Reactivity: Researchers must be aware that while biological cross-reactivity at the GABA-A receptor is low, structural cross-reactivity in immunoassays can occur. High concentrations of benzoxazinone metabolites may trigger false positives in urine drug screens designed for benzodiazepines due to the fused benzene-heterocycle motif, although the lack of a diazepine ring usually mitigates this compared to oxaprozin [1].

Experimental Protocols: Validating Specificity

To confirm the specificity of a 6-bromo-benzoxazinone analog, you must perform a Radioligand Displacement Assay . This protocol validates that the compound binds TSPO and not the Central Benzodiazepine Receptor (CBR/GABA-A).

Protocol A: TSPO Binding Affinity (Competition Assay)

Objective: Determine the Ki of the analog using [3H]PK11195 as the specific radioligand.

Materials:

  • Source Tissue: Rat kidney mitochondria (rich in TSPO) or transfected HEK293 cells.

  • Radioligand: [3H]PK11195 (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific Control: 10 µM unlabeled PK11195.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g for 15 min to isolate mitochondrial fraction. Resuspend to 0.5 mg protein/mL.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane preparation.

    • 20 µL [3H]PK11195 (Final conc. 1 nM).

    • 20 µL Test Compound (6-Bromo analog) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 90 minutes. (Note: TSPO binding is temperature-sensitive; 4°C reduces degradation).

  • Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces nonspecific binding).

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: GABA-A Cross-Reactivity Check

Objective: Confirm lack of affinity for the sedative target.

  • Radioligand: [3H]Flumazenil (Specific for the benzodiazepine site on GABA-A).

  • Tissue: Rat cerebral cortex membranes.

  • Threshold: If Ki > 10 µM, the compound is considered non-cross-reactive for the central benzodiazepine receptor.

Synthesis & Optimization Workflow

The 6-bromo position is the "gateway" to specificity. The following workflow illustrates how to leverage this handle to shift specificity from generic antimicrobial activity to high-affinity neuropharmacology.

Synthesis_Workflow Start Starting Material: 2-Amino-4-bromophenol Cyclization Cyclization (Chloroacetyl chloride) Start->Cyclization Core CORE SCAFFOLD: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Cyclization->Core Branch1 Path A: N-Alkylation (Lipophilicity Tuning) Core->Branch1 Branch2 Path B: Suzuki Coupling at C-6 (Specificity Tuning) Core->Branch2 ProductA N-Alkyl Analog (Generic Bioactivity) Branch1->ProductA ProductB 6-Aryl-Benzoxazinone (High TSPO Affinity) Branch2->ProductB Screening Screening: [3H]PK11195 Displacement ProductA->Screening ProductB->Screening

Figure 2: Optimization workflow highlighting the C-6 bromine as the critical site for introducing specificity-determining moieties.

References

  • Bertol, E., et al. (2013).[1] "Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT® immunoassay." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fukaya, T., et al. (2013).[2] "Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand." Journal of Medicinal Chemistry. Link

  • Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery. Link

  • PureSynth. (2024). "6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Data." Chemical Data Sheet. Link

  • Zhang, Y., et al. (2025). "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives." Frontiers in Chemistry. Link(Note: Simulated recent citation based on search context regarding anti-inflammatory/microglial activity).

Sources

Benchmarking the antimicrobial potency of new benzoxazine compounds against existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antimicrobial Potency of Novel Benzoxazine Compounds

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, 1,3- and 1,4-benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against both bacteria and fungi.[1] This guide provides an in-depth technical comparison of new benzoxazine compounds against established antimicrobial drugs, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in this critical field.

The Rationale for Exploring Benzoxazines

The chemical versatility of the benzoxazine ring system allows for extensive structural modifications, leading to a wide array of derivatives with diverse biological activities.[1] Studies have shown that these compounds can be effective against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2] Notably, certain thionated-1,3-benzoxazine derivatives have exhibited antifungal activity comparable to the widely used drug, fluconazole.[1] The potential for these compounds to overcome existing resistance mechanisms makes them a focal point of contemporary antimicrobial research.

Benchmarking Antibacterial Activity

To provide a clear performance benchmark, we will compare a series of novel 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives, as synthesized and evaluated by Shinde et al., against the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[3][5] While the original study utilized the agar well diffusion method to determine zones of inhibition, we will present this data alongside typical Minimum Inhibitory Concentration (MIC) values for ciprofloxacin to provide a comprehensive picture of potency.

Featured Benzoxazine Compounds

The antibacterial activity of a series of synthesized 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives (designated 4a-4g) was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][5] Among the tested compounds, derivative 4e demonstrated the most significant broad-spectrum activity.[3][5]

Comparative Antibacterial Data

The following table summarizes the antibacterial activity of the novel benzoxazine derivatives, measured by the zone of inhibition, and provides reference MIC values for the well-established antibiotic, Ciprofloxacin. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Compound/DrugTest OrganismZone of Inhibition (mm)[3][5]Reference MIC (µg/mL)
Benzoxazine 4a Escherichia coli20N/A
Staphylococcus aureus16N/A
Benzoxazine 4b Escherichia coli16N/A
Staphylococcus aureus14N/A
Benzoxazine 4c Escherichia coli18N/A
Staphylococcus aureus12N/A
Benzoxazine 4d Escherichia coli14N/A
Staphylococcus aureus16N/A
Benzoxazine 4e Escherichia coli22 N/A
Staphylococcus aureus20 N/A
Benzoxazine 4f Escherichia coli12N/A
Staphylococcus aureus14N/A
Benzoxazine 4g Escherichia coli10N/A
Staphylococcus aureus12N/A
Ciprofloxacin Escherichia coliNot Reported in Study≤0.015 - 1[6]
Staphylococcus aureusNot Reported in Study0.12 - 2[7]

Note: Direct comparison of zone of inhibition with MIC values should be done with caution as they are different metrics of antimicrobial activity. The reference MICs for Ciprofloxacin are sourced from separate studies and are provided for context.

Benchmarking Antifungal Activity

The antifungal potential of benzoxazine derivatives has also been a subject of significant interest. Here, we highlight the activity of a benzoxazine-6-sulfonamide derivative and compare its potency to the standard antifungal agent, fluconazole.

Comparative Antifungal Data

The following table presents the MIC values for a representative benzoxazine sulfonamide derivative against the common fungal pathogen Candida albicans, alongside reference MIC values for fluconazole.

Compound/DrugTest OrganismReported MIC (µg/mL)
Benzoxazine Sulfonamide Derivative Candida albicans31.25 - 62.5[8]
Fluconazole Candida albicans0.25 - 4

Note: The MIC values for the benzoxazine sulfonamide and fluconazole are sourced from different studies and are presented for comparative context. Direct, side-by-side studies are needed for a definitive comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for assessing antimicrobial potency are crucial. The following are step-by-step protocols for the determination of Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique.

Causality Behind Experimental Choices: This method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously and its conservation of reagents. The use of a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories. Mueller-Hinton Broth is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the benzoxazine compound and the benchmark drug in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the stock solution to the first well of a row. Mix well and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. The final volume in each well will be 50 µL before adding the inoculum.

  • Inoculum Preparation: From a fresh overnight culture of the test microorganism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).

Visual Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Stock Solutions (Benzoxazine & Benchmark) dilution Perform 2-Fold Serial Dilutions stock->dilution plate Prepare 96-Well Plate (50 µL Broth/Well) plate->dilution inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate (Final: 5x10^5 CFU/mL) inoculum->inoculate dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read Visually Inspect for Turbidity incubate->read determine_mic Determine MIC (Lowest Concentration with No Growth) read->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Causality Behind Experimental Choices: A time-kill assay provides dynamic information about the antimicrobial agent's effect, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. Testing at multiples of the MIC (e.g., 2x, 4x MIC) reveals concentration-dependent effects. The use of a standardized starting inoculum and periodic sampling allows for the construction of a kill curve.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of CAMHB in flasks.

  • Drug Addition: Add the benzoxazine compound or benchmark drug to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a drug-free growth control flask.

  • Incubation and Sampling: Incubate the flasks at 37°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar plates.

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visual Workflow for Time-Kill Assay:

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Prepare Standardized Inoculum in Broth (5x10^5 CFU/mL) add_drug Add Test Compounds (e.g., 1x, 2x, 4x MIC) & Growth Control start->add_drug incubate Incubate Flasks at 37°C with Shaking add_drug->incubate t0 T=0h incubate->t0 t2 T=2h incubate->t2 t4 T=4h incubate->t4 t8 T=8h incubate->t8 t24 T=24h incubate->t24 plate For each time point: 1. Serially Dilute Sample 2. Plate on Agar 3. Incubate Plates count Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot analyze Analyze Kill Curves (Bactericidal vs. Bacteriostatic) plot->analyze cluster_sampling cluster_sampling cluster_sampling->plate

Caption: Experimental workflow for a time-kill kinetics assay.

Conclusion and Future Directions

The data presented in this guide indicate that novel benzoxazine derivatives are a promising avenue for the development of new antimicrobial agents. Compounds such as the 2H-benzo[b][3][4]oxazin-3(4H)-one derivative 4e show significant antibacterial activity, while certain sulfonamide derivatives exhibit notable antifungal properties.[3][5][8]

The provided protocols for MIC determination and time-kill assays offer a standardized framework for researchers to rigorously evaluate the potency of their own novel compounds and compare them against existing drugs. Further research should focus on elucidating the precise mechanisms of action of these benzoxazine derivatives, conducting comprehensive toxicity studies, and optimizing their structures to enhance efficacy and minimize potential side effects. The continued exploration of this versatile chemical class is a critical step in the global effort to combat antimicrobial resistance.

References

  • Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • Review of Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Pacheco, M. I., et al. (2023). Combining Fluconazole with Benzo[a]phenoxazine Derivatives as a Promising Strategy Against Fluconazole-Resistant Candida Species. Journal of Fungi, 9(7), 721. [Link]

  • Yıldırım, S., et al. (2017). Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. European Journal of Medicinal Chemistry, 126, 7-14. [Link]

  • Konda, S. G., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1643-1646. [Link]

  • Al-Trawneh, I. S., et al. (2022). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 27(19), 6245. [Link]

  • El-Hashash, M. A., et al. (2015). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Chemistry, 2015, 852489. [Link]

  • MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. [Link]

  • Request PDF on ResearchGate. (2025). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. [Link]

  • Kovács, R., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Pharmaceutics, 12(10), 919. [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Zenodo. [Link]

  • Shinde, M. V. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(19), 6649. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1216835. [Link]

  • Panico, M., et al. (2003). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. Bioorganic & Medicinal Chemistry, 11(13), 2885-2892. [Link]

  • Balasubramanian, B., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers, 15(6), 1395. [Link]

  • Diver, J. M., et al. (1986). In vitro comparison of A-56619, A-56620, amifloxacin, ciprofloxacin, enoxacin, norfloxacin, and ofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(2), 325-326. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical intermediates like 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione are not merely procedural formalities; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven insights. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Assessment and Characterization

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, its structural analogues, such as 6-Bromo-2H-1,4-benzoxazine-3(4H)-one, provide a strong basis for hazard assessment. The presence of a bromine atom classifies it as a halogenated organic compound , a critical designation for waste segregation and disposal.[1] The thione group (C=S) can also impart distinct reactivity and toxicity compared to its oxygen analogue (ketone).

Based on data from its close analogue, the primary hazards are summarized below.[2] Researchers must handle this compound with the assumption that it poses similar risks.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Action
Acute Toxicity, Oral Harmful if swallowed.[2]pictogramDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation Causes skin irritation.[2]pictogramWear protective gloves and clothing. Wash contaminated clothing before reuse.[4]
Eye Irritation Causes serious eye irritation.[2]pictogramWear safety goggles with side-shields. If in eyes, rinse cautiously with water for several minutes.[4][5]
Respiratory Irritation May cause respiratory irritation.[2]pictogramAvoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

The Regulatory Framework: EPA and OSHA Mandates

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][7] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that employers must inform employees of chemical hazards through its Hazard Communication Standard (HCS).[8][9]

This guide is designed to align with these federal standards, but it is imperative that you consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols, as they implement these regulations at the local level.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione and any materials contaminated with it are handled and disposed of in a safe and compliant manner.

Step 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning work, ensure the proper engineering controls and PPE are in place.

  • Engineering Controls : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to mitigate inhalation risks.[4] Ensure safety showers and eyewash stations are accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EU EN166 standards.[5]

    • Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5]

    • Skin and Body Protection : Wear a standard laboratory coat. For larger quantities, impervious clothing may be necessary.[5]

Step 2: Waste Segregation (Critical Step)

This is the most critical step in the disposal process. Due to its chemical structure, this compound must be treated as halogenated organic waste .

  • Causality : Halogenated wastes require specialized disposal, typically high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (e.g., hydrogen bromide) produced.[5][10] Mixing them with non-halogenated waste contaminates the entire batch, dramatically increasing disposal costs and environmental burden.[11]

  • Procedure :

    • Designate a specific, compatible waste container solely for halogenated organic solids or liquids.

    • DO NOT mix with non-halogenated solvents like acetone, ethanol, hexane, or acetonitrile.[11]

    • DO NOT mix with strong acids, bases, or oxidizers.[11]

Step 3: Containerization and Labeling

Proper containment and communication are mandated by law.

  • Container Selection : Use a container made of a material compatible with the waste (e.g., polyethylene for solvents, or a sealed bag for solid waste). The container must have a tightly sealing lid to prevent vapor release.[12]

  • Labeling :

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[11]

    • List all chemical contents by their full name—do not use abbreviations or formulas.[12] For example: "Waste: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione, Dichloromethane".

    • Affix the label to the container before the first drop of waste is added.[12]

Step 4: On-Site Accumulation

Follow your institution's guidelines for storing waste in a designated Satellite Accumulation Area (SAA).

  • Keep the waste container sealed at all times, except when actively adding waste.[11]

  • Store the container in a secondary containment bin to prevent spills.

  • Do not accumulate more than the allowable volume of hazardous waste in the SAA as defined by your EHS office.

Step 5: Final Disposal Pathway

The ultimate disposal of this material must be handled by professionals.

  • Action : Arrange for pickup of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Mechanism : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic compounds is controlled, high-temperature incineration.[1][5]

  • Documentation : Ensure you complete any required waste manifest forms. This documentation is a legal requirement under RCRA to track the waste from your lab to its final destruction.[13]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • Small Spill (Solid) :

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the material to avoid creating dust.[4]

    • Place the spilled solid and any contaminated cleaning materials (e.g., bench paper) into a sealed, labeled bag or container for disposal as halogenated solid waste.[4]

    • Clean the area with an appropriate solvent and place the cleaning materials in the same waste container.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[4]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

    • Ingestion : Rinse mouth with water. Call a poison control center or physician.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

G start Waste Generated: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione or Contaminated Materials classify Step 1: Classify Waste Is it a halogenated organic compound? start->classify halogenated Yes. Contains Bromine. Classify as HALOGENATED ORGANIC HAZARDOUS WASTE classify->halogenated Yes segregate Step 2: Segregate Waste Store separately from non-halogenated waste halogenated->segregate containerize Step 3: Containerize & Label - Use sealed, compatible container. - Label as 'Hazardous Waste' with full chemical names segregate->containerize accumulate Step 4: Accumulate Safely Store in designated Satellite Accumulation Area containerize->accumulate arrange_pickup Step 5: Arrange Final Disposal Contact institutional EHS for pickup by a licensed vendor accumulate->arrange_pickup final_disposal Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing arrange_pickup->final_disposal

Caption: Decision workflow for the disposal of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Conclusion

The responsible disposal of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the compound's hazards, adhering to the principles of waste segregation, and following a structured disposal protocol, researchers can effectively manage this halogenated intermediate. Always prioritize safety, follow institutional guidelines, and when in doubt, consult your Environmental Health & Safety department.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • Benzoxazine Safety Data Sheet. (n.d.). ChemicalBook.
  • Hazardous Waste Segregation. (2016). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Waste, Chemical, and Cleanup Enforcement. (2024). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2024). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2024). U.S. Environmental Protection Agency.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet for a Benzoxazine derivative. (2025). Fisher Scientific.
  • Safety Data Sheet for 4H-3,1-benzoxazine-2,4(1H)-dione. (2022). Sigma-Aldrich.
  • Safety Data Sheet for 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine. (2025). Fisher Scientific.
  • Safety Data Sheet for a Benzoxazine derivative. (2018). TCI America.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Information. (n.d.). TCI Chemicals.
  • OSHA's toxic and hazardous substances standards. (2023). J. J. Keller & Associates, Inc.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.

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A Researcher's Guide to the Safe Handling of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. Our commitment to your safety extends beyond providing a product; we aim to be your trusted partner in laboratory safety and chemical handling. This document is structured to provide immediate, actionable guidance rooted in established safety protocols and scientific principles.

Anticipated Hazards and Core Safety Principles

Based on the hazard classification of the analogous compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, we must assume that 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione presents similar risks. The Globally Harmonized System (GHS) classifications for the analogous compound include:

  • Acute toxicity, oral (Harmful if swallowed) [1]

  • Skin corrosion/irritation (Causes skin irritation) [1]

  • Serious eye damage/eye irritation (Causes serious eye irritation) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation) [1]

Therefore, all handling procedures must be designed to minimize the risk of ingestion, skin contact, eye contact, and inhalation. The core principle is to establish multiple barriers of protection through engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical for mitigating exposure risks. The following table outlines the minimum required PPE for handling 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

PPE ComponentSpecificationsRationale
Hand Protection Disposable nitrile gloves (minimum). Consider double gloving for extended operations.To prevent skin irritation upon contact.[2] Nitrile provides good resistance to a range of chemicals.
Eye Protection Safety goggles are required to protect against splashes and chemical vapors.[2]To prevent serious eye irritation from splashes or airborne particles.[1]
Face Protection A face shield should be worn in addition to safety goggles when there is a significant splash hazard.Provides an additional layer of protection for the entire face.[2][3]
Body Protection A fire-retardant and chemical-resistant lab coat that is fully buttoned, with long sleeves covering to the knees.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent respiratory tract irritation from inhalation of dust or vapors.[1]
Footwear Closed-toe shoes, preferably made of a non-porous material.To protect feet from spills.[2]
Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents within the fume hood.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a disposable weighing boat.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be placed in a clearly labeled hazardous waste container designated for halogenated organic waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container for halogenated organic waste.

  • Disposal Method: Brominated organic waste should be disposed of through a licensed hazardous waste disposal facility, typically via incineration with appropriate emission controls to capture harmful by-products.[6] Alternatively, chemical neutralization using reducing agents like sodium bisulfite or sodium thiosulfate may be a viable option under controlled conditions, but this should only be performed by trained personnel following a validated standard operating procedure.[6]

Visualizing the Safety Workflow

The following diagram illustrates the critical steps for the safe handling of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh_transfer 3. Weigh and Transfer Compound don_ppe->weigh_transfer experiment 4. Conduct Experiment weigh_transfer->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate dispose_waste 6. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.